Canbisol
描述
Structure
3D Structure
属性
CAS 编号 |
56689-43-1 |
|---|---|
分子式 |
C24H38O3 |
分子量 |
374.6 g/mol |
IUPAC 名称 |
6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3 |
InChI 键 |
UEKGZFCGRQYMRM-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
规范 SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the In Vitro Mechanism of Action of Cannabidiol
Disclaimer: The term "Canbisol" does not correspond to a recognized compound in scientific literature. This guide will focus on Cannabidiol (CBD) , a well-researched, non-psychoactive phytocannabinoid from Cannabis sativa, which is likely the intended subject of inquiry.
Executive Summary
Cannabidiol (CBD) is a pleiotropic compound that interacts with a multitude of molecular targets in vitro, leading to a wide range of potential therapeutic effects. Unlike Δ⁹-tetrahydrocannabinol (THC), CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2, and its mechanism of action is not mediated by direct agonism of these receptors.[1][2] Instead, CBD's pharmacological profile is characterized by its interaction with a diverse array of G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.[3][4] This guide provides a detailed overview of the in vitro mechanism of action of CBD, summarizing key molecular interactions, detailing relevant experimental protocols, and illustrating the associated signaling pathways.
Molecular Targets and Quantitative Data
CBD's diverse effects stem from its ability to modulate numerous cellular targets. The primary interactions observed in in vitro studies are summarized below.
G-Protein Coupled Receptors (GPCRs)
CBD interacts with several GPCRs, often in a manner distinct from classical endocannabinoids.
-
Cannabinoid Receptors (CB1 and CB2): CBD exhibits a low binding affinity for both CB1 and CB2 receptors.[1] It primarily acts as a non-competitive negative allosteric modulator of CB1 receptors, which means it can alter the receptor's response to other cannabinoids like THC.[1] Some studies also suggest it may behave as a CB2 receptor inverse agonist.[1]
-
GPR55 (Orphan Receptor): CBD functions as an antagonist of GPR55.[5][6] The endogenous ligand for GPR55, lysophosphatidylinositol (LPI), has been shown to increase presynaptic Ca2+ and neurotransmitter release at excitatory synapses.[5] By antagonizing GPR55, CBD can inhibit these effects, a mechanism that may contribute to its anticonvulsant properties.[5][6][7]
-
Serotonin Receptor (5-HT1A): CBD is an agonist of the 5-HT1A receptor, which is implicated in the regulation of anxiety and mood.[8][9] This interaction is believed to be a key component of CBD's anxiolytic effects.[8][10][11]
Ion Channels
CBD directly modulates the activity of several ion channels, influencing neuronal excitability and pain signaling.
-
Transient Receptor Potential (TRP) Channels:
-
TRPV1 (Vanilloid Receptor 1): CBD is an agonist of TRPV1 channels, which are involved in nociception and inflammation.[8][9] At low doses, CBD can desensitize TRPV1, reducing its response to other stimuli like capsaicin, which may contribute to its analgesic effects.[8][12] This desensitization is thought to occur through the inhibition of the adenylyl cyclase–cAMP pathway, which is necessary for TRPV1 sensitization.[12]
-
Other TRP Channels: CBD also interacts with other TRP channels, activating TRPV2, TRPV3, TRPV4, and TRPA1, while antagonizing TRPM8.[8][13]
-
-
Voltage-Gated Ion Channels: CBD has been shown to alter the activity of voltage-gated sodium, potassium, and calcium channels, which can affect neuronal electrical activity.[14]
Enzymes and Transporters
CBD can influence the endogenous cannabinoid system indirectly by modulating the enzymes responsible for endocannabinoid metabolism.
-
Fatty Acid Amide Hydrolase (FAAH): CBD inhibits the activity of FAAH, the enzyme that degrades the endocannabinoid anandamide (AEA).[2][9] By inhibiting FAAH, CBD can increase the levels of AEA, thereby enhancing endocannabinoid tone.[2][15] It's important to note that CBD's inhibitory effect on FAAH is more potent in rodents than in humans.[16]
-
Adenosine Reuptake: CBD has been shown to inhibit the reuptake of adenosine by acting as a competitive inhibitor at the equilibrative nucleoside transporter.[17] This increases the extracellular concentration of adenosine, which can then activate adenosine receptors, contributing to anti-inflammatory and immunosuppressive effects.[4]
Nuclear Receptors
-
Peroxisome Proliferator-Activated Receptors (PPARs): CBD is an agonist of PPARγ.[1][8] Activation of PPARγ by CBD can inhibit the transcription of pro-inflammatory mediators, increase the expression of antioxidant genes, and reduce monocyte adhesion and migration.[1][4][8] This interaction is a significant contributor to CBD's anti-inflammatory and neuroprotective effects.[1][18]
Quantitative Data Summary
The following tables summarize the quantitative data for CBD's interaction with various molecular targets as reported in preclinical in vitro studies.
| Table 1: Receptor Binding and Activity | |||
| Target | Interaction Type | Assay/System | Value |
| CB1 Receptor | Displacement of agonist | Radioligand binding assay | Ki: 120.2 nmol/L[9][17] |
| CB2 Receptor | Displacement of agonist | Radioligand binding assay | Ki: 100 nmol/L[9][17] |
| 5-HT1A Receptor | Agonist | [35S]GTPγS binding assay | Micromolar affinity[8] |
| TRPV1 Receptor | Agonist / Desensitizer | Calcium imaging in DRG neurons | IC50 (for inhibition of capsaicin response): 100 nmol/L[12] |
| Table 2: Enzyme Inhibition | |||
| Enzyme | Species | Assay System | IC50 Value |
| Fatty Acid Amide Hydrolase (FAAH) | Rat | Enzyme activity assay | 43.5 ± 1.5 µM[19] |
| Fatty Acid Amide Hydrolase (FAAH) | Human | Enzyme activity assay | Not a potent inhibitor[16] |
| Adenosine Reuptake (via ENT1) | Microglia cells | Reuptake assay | IC50: 124 nmol/L[17] |
| CYP1A1 | - | Enzyme inhibition assay | IC50: 0.537 µM[20] |
| CYP2C9 | - | Enzyme inhibition assay | IC50: 2.7 µM[20] |
| CYP2D6 | - | Enzyme inhibition assay | IC50: 6.01–6.52 µM[20] |
Signaling Pathways
CBD's interaction with its molecular targets initiates a cascade of intracellular signaling events.
GPR55 Signaling Pathway
As an antagonist of GPR55, CBD blocks the signaling cascade initiated by the endogenous ligand LPI. This leads to a reduction in intracellular calcium mobilization and a decrease in the activity of downstream effectors like the RhoA/ROCK pathway, which is involved in cell proliferation and migration. In neurons, this antagonism prevents an LPI-mediated increase in presynaptic calcium, thereby reducing excitatory neurotransmitter release.[5][6][7][21]
References
- 1. mdpi.com [mdpi.com]
- 2. Beyond the hype: a comprehensive exploration of CBD’s biological impacts and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of molecular targets and signaling pathways for CBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neurology.org [neurology.org]
- 6. neurology.org [neurology.org]
- 7. Cannabidiol Keeps Hippocampal Hyperactivity in Check - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. esmed.org [esmed.org]
- 15. researchgate.net [researchgate.net]
- 16. realmofcaring.org [realmofcaring.org]
- 17. Diversity of molecular targets and signaling pathways for CBD - ProQuest [proquest.com]
- 18. Cannabidiol protects an in vitro model of the blood–brain barrier from oxygen‐glucose deprivation via PPARγ and 5‐HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Molecular Targets of Cannabidiol in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Canbisol
This technical guide provides a comprehensive overview of the synthetic cannabinoid, this compound (Nabidrox). It details its discovery as a potent cannabinoid receptor agonist, its chemical synthesis, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid research.
Introduction and Discovery
This compound, also known by the name Nabidrox, is a synthetic cannabinoid derivative. It is structurally defined as the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC).[1] Unlike naturally occurring cannabinoids isolated from Cannabis sativa, this compound is a product of laboratory synthesis. It is recognized for its high potency as an agonist at both the CB1 and CB2 cannabinoid receptors.[1] Its primary application is in scientific research, particularly in receptor binding studies aimed at elucidating the structure and function of cannabinoid receptors.[1] Due to its potential for abuse as a cannabimimetic agent, its legal status is regulated in some countries.[1]
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below. This includes its chemical properties and its binding affinity for the cannabinoid receptors.
| Property | Value | Reference |
| IUPAC Name | (6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol | [1] |
| Molecular Formula | C24H38O3 | [1] |
| Molar Mass | 374.565 g·mol−1 | [1] |
| CB1 Receptor Binding Affinity (Ki) | 0.1 nM | [1] |
| CB2 Receptor Binding Affinity (Ki) | 0.2 nM | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical process. A representative synthetic route is outlined below.[2]
Experimental Protocol: Synthesis of this compound
A key chemical transformation in the synthesis of this compound involves the use of bulky hydride reagents like K-Selectride.[2] The synthesis of a related compound, AM-2389, and this compound follows a similar pathway.[2] While the specific starting materials for the direct synthesis of this compound are not detailed in the provided search results, a general methodology can be inferred. The synthesis of classical/nonclassical hybrid cannabinoids often involves the condensation of resorcinols with other reagents to form the characteristic tricyclic core.[2]
A plausible, though generalized, synthetic approach would involve the following key steps:
-
Synthesis of the Tricyclic Core: Condensation of a substituted resorcinol with a suitable cyclic terpene derivative to form the hexahydrobenzo[c]chromene skeleton.
-
Introduction of the Dimethylheptyl Side Chain: Alkylation of the phenolic hydroxyl group with a dimethylheptyl group.
-
Stereoselective Reduction: Reduction of a ketone intermediate at the C9 position using a stereoselective reducing agent, such as K-Selectride, to yield the 9β-hydroxy configuration.[2]
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Signaling Pathways
This compound exerts its biological effects by acting as a potent agonist at both CB1 and CB2 cannabinoid receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are linked to the Gi family of signal transduction proteins.[3] Activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, both CB1 and CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[3] The CB1 receptor has also been shown to modulate ion channels.[3]
The following diagram illustrates the signaling pathway initiated by this compound binding to cannabinoid receptors.
Conclusion
This compound is a potent, synthetically derived cannabinoid that serves as a valuable research tool for investigating the endocannabinoid system. Its high affinity for both CB1 and CB2 receptors makes it a powerful agonist for studying the downstream signaling pathways and physiological effects mediated by these receptors. The synthetic routes to this compound, particularly those employing stereoselective methods, allow for the production of specific isomers for detailed structure-activity relationship studies. Further research into the biological activities of this compound and its analogs may provide deeper insights into the therapeutic potential of cannabinoid receptor modulation.
References
Preliminary Toxicological Profile of Canbisol: Information Not Publicly Available
An in-depth technical guide on the preliminary toxicological profile of Canbisol cannot be provided at this time due to a lack of publicly available scientific literature and data.
Researchers, scientists, and drug development professionals should be aware that comprehensive toxicological studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, for the synthetic cannabinoid this compound (also known as Nabidrox) have not been published in accessible scientific literature. Therefore, the core requirements of this technical guide, including quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.
What is known about this compound is limited to its basic chemical and pharmacological properties. This compound is a synthetic cannabinoid derivative and is a potent agonist for both the CB1 and CB2 cannabinoid receptors.[1] Its primary use has been in scientific research to study the structure and function of these receptors.[1]
It is crucial to distinguish this compound from Cannabidiol (CBD), a well-studied, naturally occurring cannabinoid from the Cannabis sativa plant. While both are cannabinoids, their chemical structures, mechanisms of action, and, consequently, their toxicological profiles are distinct. Information regarding the toxicology of CBD should not be extrapolated to this compound.
The general class of synthetic cannabinoids, to which this compound belongs, has been associated with a range of adverse effects in humans.[2][3] These effects are often more severe and unpredictable than those associated with naturally occurring cannabinoids.[2][3] However, without specific studies on this compound, it is impossible to attribute any specific toxicological properties to this compound.
For drug development professionals, the absence of a public toxicological profile means that any consideration of this compound for therapeutic use would require extensive preclinical safety and toxicology studies to be conducted de novo in accordance with regulatory guidelines.
Data Presentation
No quantitative toxicological data for this compound is available in the public domain.
Experimental Protocols
No experimental protocols for toxicological studies on this compound are publicly available.
Mandatory Visualization
As no signaling pathways related to the toxicology of this compound have been described, no diagrams can be generated.
References
A Technical Guide to the Anticipated Solubility and Stability Characteristics of Canbisol
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the solubility and stability of the synthetic cannabinoid Canbisol (Nabidrox). This technical guide provides an in-depth overview of its anticipated characteristics based on its chemical structure and the known properties of its close structural analog, Hexahydrocannabinol (HHC), and other related synthetic cannabinoids. The information herein is intended for researchers, scientists, and drug development professionals as a foundational resource to guide further investigation.
Introduction to this compound
This compound, also known as Nabidrox, is a synthetic cannabinoid derivative. Structurally, it is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC)[1]. As a research chemical, it is primarily utilized in studies investigating the structure and function of cannabinoid receptors[1]. Given its classification as a synthetic cannabinoid, its physicochemical properties are expected to align with those of other lipid-soluble, non-polar small molecules in this class[2][3].
Anticipated Solubility Profile
Based on the general characteristics of synthetic cannabinoids and HHC, this compound is expected to be a lipophilic and non-polar compound, leading to poor aqueous solubility.
Table 1: Anticipated Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Anticipated Solubility | Rationale/Supporting Evidence |
| Polar Protic | Water | Very Low | Synthetic cannabinoids are generally non-polar, lipophilic substances with low water solubility[3][4][5]. |
| Ethanol | Soluble | Cannabinoids are typically soluble in alcohols[6]. | |
| Methanol | Soluble | Cannabinoids are generally soluble in lower-molecular-weight organic solvents[6]. | |
| Polar Aprotic | Acetone | Soluble | A reference standard of (±)-9-nor-9β-hydroxy Hexahydrocannabinol is soluble in acetone (10 mg/ml)[7]. |
| Acetonitrile | Soluble | A certified reference material of 11-Nor-9beta-hydroxyhexahydrocannabinol is available as a 1 mg/mL solution in acetonitrile. | |
| Non-Polar | Hexane | Soluble | The non-polar nature of synthetic cannabinoids suggests solubility in non-polar solvents. |
| Chloroform | Soluble | The lipophilic nature of cannabinoids indicates likely solubility in chlorinated solvents. |
Anticipated Stability Characteristics
The stability of this compound is predicted to be influenced by factors common to other cannabinoids, such as exposure to light, heat, and oxygen. However, due to the hydrogenation of its cyclohexyl ring, similar to HHC, it is expected to exhibit greater stability than unsaturated cannabinoids like THC[8][9].
Table 2: Factors Influencing the Anticipated Stability of this compound
| Factor | Anticipated Effect on Stability | Rationale/Supporting Evidence |
| Light | Degradation upon exposure | Exposure to light is a significant factor in the loss of cannabinoids[10]. |
| Oxygen (Air) | Oxidation | HHC oil may darken upon exposure to oxygen[4][5]. Air oxidation leads to significant losses in cannabinoids[10]. |
| Temperature | Degradation at elevated temperatures | While more stable than THC, high temperatures can likely promote degradation. HHC has a reported shelf-life of 6-12 months[4][5]. |
| pH | Potential for degradation in acidic or basic conditions | While not directly studied for HHC or this compound, other cannabinoids can degrade under non-neutral pH conditions. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, the degradation of cannabinoids generally involves oxidation and isomerization. For synthetic cannabinoids, metabolism can lead to various hydroxylated and carboxylated derivatives[2].
Caption: A generalized diagram of potential degradation pathways for a synthetic cannabinoid like this compound.
Experimental Protocols for Characterization
Detailed experimental protocols for this compound are not available. However, the following sections describe standard methodologies used for determining the solubility and stability of cannabinoids, which would be applicable to the study of this compound.
A common method for determining the solubility of a compound is the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, buffers of varying pH).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or µg/mL).
Forced degradation studies are typically performed to understand the stability of a compound under various stress conditions.
-
Sample Preparation: Solutions of this compound are prepared in a suitable solvent. Solid samples may also be used.
-
Stress Conditions: Samples are exposed to a range of conditions, including:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Exposure to controlled UV and visible light.
-
Oxidative Stress: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
pH Stress: Storage in acidic and basic solutions.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: The samples are analyzed by a stability-indicating analytical method (typically HPLC) to quantify the remaining parent compound and detect any degradation products.
-
Data Interpretation: The rate of degradation is determined, and degradation products are characterized.
Caption: A representative workflow for conducting a forced degradation study of a cannabinoid.
Analytical Methods for this compound
The analysis of this compound would likely employ chromatographic techniques similar to those used for HHC and other synthetic cannabinoids.
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometry (MS) detection, HPLC is a primary tool for the separation and quantification of cannabinoids[11][12]. Reversed-phase columns (e.g., C18) are commonly used[12].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful technique for the identification and quantification of cannabinoids[11][12]. Derivatization may be necessary for certain compounds to improve their volatility and chromatographic behavior.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is well-suited for the detection and quantification of cannabinoids and their metabolites in complex matrices like biological fluids[13].
Conclusion
While direct experimental data on the solubility and stability of this compound is not currently available in the public domain, its structural similarity to HHC and other synthetic cannabinoids allows for informed predictions. It is anticipated to be a lipophilic compound with low aqueous solubility and greater stability than non-hydrogenated cannabinoids. The experimental protocols and analytical methods described in this guide provide a framework for the future characterization of this compound. Further research is necessary to definitively establish its physicochemical properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 3. Synthetic cannabinoids and 'Spice' drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. euda.europa.eu [euda.europa.eu]
- 5. drugsandalcohol.ie [drugsandalcohol.ie]
- 6. books.rsc.org [books.rsc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 9. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 10. researchgate.net [researchgate.net]
- 11. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kcalabs.com [kcalabs.com]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Pharmacokinetic Properties of Cannabidiol (CBD) in Animal Models
Disclaimer: The following technical guide on the pharmacokinetic properties of Cannabidiol (CBD) in animal models has been generated as a representative example. The term "Canbisol" did not yield specific results in scientific literature searches, suggesting it may be a proprietary name, a novel compound not yet publicly documented, or a misspelling. The data and methodologies presented here are based on published studies of CBD and are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.
Introduction
Cannabidiol (CBD), a major non-psychoactive constituent of Cannabis sativa, has garnered significant interest for its therapeutic potential in a wide range of disorders. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for preclinical and clinical drug development. This guide provides a detailed overview of the pharmacokinetic properties of CBD in various animal models, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of CBD can vary significantly depending on the animal model, route of administration, and formulation. The following tables summarize key PK parameters from studies in dogs, rats, and mice.
Table 1: Pharmacokinetic Parameters of CBD in Dogs
| Dose & Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| ~2.25 mg/kg IV | - | - | - | 9.0 | - | - | [1][2] |
| ~4.5 mg/kg IV | - | - | - | 9.0 | - | - | [1][2] |
| 180 mg Oral | Capsule | - | - | - | - | 13-19 | [1][2] |
| 75 mg q12h Oral | CBD-infused oil | 649.43 ± 164.34 | - | 3.33 | - | - | [3][4] |
| 150 mg q12h Oral | CBD-infused oil | 903.68 ± 262.15 | - | 2.13 | - | - | [3][4] |
| 2.2 mg/kg IV | MCT oil | - | - | 4.85 | - | - | [5] |
| 2.2 mg/kg Oral | MCT oil | - | - | - | - | 31.2 | [5] |
| 5 mg/kg Oral | Oil-based | 92-314 (range) | <3 | 8.47 ± 1.31 | - | - | [6] |
Note: Cmax (Maximum Plasma Concentration), Tmax (Time to Maximum Plasma Concentration), t½ (Half-life), AUC (Area Under the Curve).
Table 2: Pharmacokinetic Parameters of CBD in Rats
| Dose & Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 10 mg/kg Oral | 10% CBD oil | 259 ± 150 (µg/kg brain) | 1.0 | - | 596 (µg/kg·h brain) | - | [7] |
| 120 mg/kg Oral | - | - | 2.0 | ~4.0 | - | - | [8] |
| 10 mg/kg Oral | - | - | 2.0 | - | - | - | [9][10] |
| 13.9 mg/kg Inhalation | - | 24-fold higher than oral | 0.08 | 5.3 (day 1), 2.4 (day 14) | - | - | [9][10] |
| 30, 115, 230 mg/kg/day Oral (28 days) | - | - | ~8.0 | - | - | - | [11] |
Table 3: Pharmacokinetic Parameters of CBD in Mice
| Dose & Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 10 mg/kg IV | Emulsion | - | - | 3.9 | - | - | [12][13][14] |
| 100 mg/kg Oral | - | - | - | - | - | ~8.6 | [12][13][14] |
| 120 mg/kg IP | Cremophor-based | 14,300 (plasma), 6,900 (brain) | 1-2 | ~4.5 | - | - | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the literature.
Animal Models and Housing
-
Species: Beagle dogs, Sprague-Dawley rats, ICR mice.[5][9][12]
-
Housing: Housed in controlled environments with standard light-dark cycles, temperature, and humidity. Access to standard chow and water ad libitum, unless fasting is required for the experiment.[3]
Drug Formulation and Administration
-
Formulations: CBD is often formulated in oil-based carriers such as medium-chain triglyceride (MCT) oil, sesame oil, or encapsulated in beads or nanoemulsions to improve its poor aqueous solubility and enhance absorption.[3][6][16]
-
Routes of Administration:
-
Oral (PO): Administered via oral gavage for rodents or in capsules/oil for dogs.[7][16] This is a common route for preclinical studies, but it is subject to first-pass metabolism.[1][2]
-
Intravenous (IV): A bolus injection, typically into a tail vein for rodents or a cephalic/jugular vein for dogs, to determine absolute bioavailability and systemic clearance.[1][12]
-
Intraperitoneal (IP): An alternative parenteral route in rodents that avoids first-pass metabolism.[8][17]
-
Inhalation: Exposure to aerosolized CBD to study pulmonary absorption.[9][10]
-
Blood Sampling
-
Cannulation: For serial blood sampling, animals may be surgically fitted with a catheter in a major blood vessel (e.g., jugular vein).[3]
-
Sampling Schedule: Blood samples are collected at predetermined time points post-dose. A typical schedule includes a pre-dose sample, followed by multiple samples to capture the absorption, distribution, and elimination phases (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[3]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[11]
Bioanalytical Method: LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying CBD and its metabolites in biological matrices due to its high sensitivity and specificity.[9][18]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
Chromatography: A C18 column is commonly used to separate CBD and its metabolites from other plasma components.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Experimental Workflow for a Typical Oral Pharmacokinetic Study
Simplified Metabolic Pathway of CBD
Conclusion
The pharmacokinetic profile of CBD in animal models is characterized by low oral bioavailability, likely due to a significant first-pass effect, and a large volume of distribution.[1][19] Formulations play a critical role in the absorption and overall exposure of CBD. The data and protocols summarized in this guide provide a foundational understanding for researchers in the field of cannabinoid drug development. Further research is warranted to fully elucidate the pharmacokinetics of CBD and its metabolites, and to develop novel delivery systems to enhance its therapeutic efficacy.
References
- 1. Pharmacokinetics of cannabidiol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cannabisclinicians.org [cannabisclinicians.org]
- 3. plenacuraevets.com [plenacuraevets.com]
- 4. Pharmacokinetics of cannabidiol administered by 3 delivery methods at 2 different dosages to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs [frontiersin.org]
- 6. Frontiers | Pharmacokinetics behavior of four cannabidiol preparations following single oral administration in dogs [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 9. Pharmacokinetics of Cannabidiol in Sprague-Dawley Rats After Oral and Pulmonary Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cannabidiol (CBD) Dosing: Plasma Pharmacokinetics and Effects on Accumulation in Skeletal Muscle, Liver and Adipose Tissue [mdpi.com]
- 12. Pharmacokinetics of oral and intravenous cannabidiol and its antidepressant-like effects in chronic mild stress mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. "Oral Cbd Administration: Assessing Bioavailability And Behavioral Outcomes In A Roden . . ." by Jordan Skully [digitalcommons.wayne.edu]
- 17. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Characteristics of a Single Cannabidiol Dose in Oil and Treat Forms and Health Impacts After 30 Days of Administration in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Pharmacokinetics, efficacy, and safety of cannabidiol in dogs: an update of current knowledge [frontiersin.org]
Canbisol: A Technical Overview of a Potent Synthetic Cannabinoid Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Canbisol, also known as Nabidrox, is a synthetic cannabinoid derivative, specifically the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). It is recognized for its potent agonist activity at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Primarily utilized in scientific research, this compound serves as a tool for investigating the structure and function of cannabinoid receptors.[1] This technical guide provides a concise summary of the known therapeutic targets and pharmacological profile of this compound, based on the limited available public data.
Core Therapeutic Targets
The principal therapeutic targets of this compound are the CB1 and CB2 receptors, which are key components of the endocannabinoid system.
-
Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, CB1 receptors are involved in mediating the psychoactive effects of cannabinoids. Their activation can influence a range of physiological processes including pain perception, appetite, memory, and mood.
-
Cannabinoid Receptor 2 (CB2): Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are largely associated with anti-inflammatory and immunomodulatory effects.
This compound's potent agonism at both receptors suggests its potential to influence a wide array of physiological and pathological processes. However, its use has been largely restricted to preclinical research settings.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the reported binding affinity of this compound for the CB1 and CB2 receptors. This high affinity underscores its potency as a cannabinoid receptor agonist.
| Receptor | Binding Affinity (K_i) |
| CB1 | 0.1 nM |
| CB2 | 0.2 nM |
| (Data sourced from Wikipedia)[1] |
Signaling Pathways
As a potent agonist of CB1 and CB2 receptors, this compound is expected to activate the canonical signaling pathways associated with these G protein-coupled receptors (GPCRs). Upon binding, it would initiate a cascade of intracellular events.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not widely available in the public domain. However, its primary application in receptor binding studies suggests the use of standard pharmacological assays.
Receptor Binding Assays: These experiments are fundamental to determining the affinity and selectivity of a ligand for its receptor. A typical protocol would involve:
-
Membrane Preparation: Isolation of cell membranes expressing the target cannabinoid receptor (CB1 or CB2) from cell lines (e.g., HEK293 or CHO cells) or animal tissues.
-
Radioligand Incubation: Incubation of the prepared membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Scintillation Counting: Separation of bound from unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: Calculation of the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (K_i) is then determined using the Cheng-Prusoff equation.
Conclusion
This compound (Nabidrox) is a potent, non-selective synthetic agonist for CB1 and CB2 receptors. Its high binding affinity makes it a valuable research tool for probing the endocannabinoid system. While its therapeutic potential can be inferred from its mechanism of action, a comprehensive understanding of its effects is limited by the scarcity of publicly available preclinical and clinical data. Further research would be necessary to fully elucidate its therapeutic targets and potential clinical applications.
References
Early-Stage Biological Activity of Canbisol: A Technical Overview for Drug Development Professionals
Foreword: This technical guide provides a consolidated overview of the early-stage research into the biological activity of Canbisol, a potent synthetic cannabinoid. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of cannabinoid receptor modulators. This document summarizes the key quantitative data, details the experimental methodologies employed in foundational studies, and visualizes the primary signaling pathway associated with this compound's mechanism of action.
Introduction to this compound
This compound, also known as Nabidrox, is a synthetic cannabinoid derivative. It is chemically identified as the dimethylheptyl homolog of 9-nor-9β-hydroxyhexahydrocannabinol (HHC).[1] Early-stage research has demonstrated that this compound is a highly potent agonist at both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).[1] Its primary biological activity stems from its high-affinity binding to these receptors, which are key components of the endocannabinoid system. The focus of initial research has been to characterize its binding profile and its functional effects on downstream signaling pathways, particularly the inhibition of adenylyl cyclase.[2][3]
Quantitative Biological Data
The following tables summarize the key quantitative data from early-stage in vitro studies of this compound, referred to in the primary literature as 11-Hydroxycannabinol-DMH.[2][3]
Table 1: Receptor Binding Affinity of this compound
| Receptor | K_i_ (pM) |
| CB1 | 100 ± 50 |
| CB2 | 200 ± 40 |
Data from Rhee MH, Vogel Z, et al. (1997).[2][3]
Table 2: Functional Activity of this compound (Adenylyl Cyclase Inhibition)
| Receptor | EC_50_ (pM) |
| CB1-mediated | 56.2 ± 4.2 |
| CB2-mediated | 207.5 ± 27.8 |
Data from Rhee MH, Vogel Z, et al. (1997).[2][3]
Experimental Protocols
The foundational understanding of this compound's biological activity was established through two primary types of in vitro assays: competitive binding assays and adenylyl cyclase inhibition assays.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing either the CB1 or CB2 receptor were prepared.
-
Competitive Binding: A radiolabeled cannabinoid ligand (e.g., [³H]HU-243) with known high affinity for the receptors was used.
-
Incubation: The membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) was determined. The K_i_ value was then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
Objective: To determine the functional potency (EC_50_) of this compound as an agonist at CB1 and CB2 receptors by measuring its effect on a downstream signaling molecule.
Methodology:
-
Cell Culture: CHO cells stably expressing either the human CB1 or CB2 receptor were used.
-
Assay Conditions: Cells were incubated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Drug Treatment: Varying concentrations of this compound were added to the cells in the presence of forskolin.
-
cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) were measured, typically using a competitive binding assay with a labeled cAMP analog.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation was determined to be the EC_50_ value.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by acting as a potent agonist at both CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate an intracellular signaling cascade. The primary pathway elucidated in early research is the inhibition of adenylyl cyclase.
Caption: this compound's mechanism of action via CB1/CB2 receptor activation.
The binding of this compound to CB1 and CB2 receptors leads to the activation of an associated inhibitory G-protein (Gi). The activated Gi protein, in turn, inhibits the activity of the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which subsequently modulates various downstream cellular responses.
Experimental Workflow Visualization
The logical flow of the early-stage in vitro characterization of this compound's biological activity can be visualized as follows:
Caption: Workflow for characterizing this compound's in vitro biological activity.
References
A Comprehensive Review of Novel Compounds Analogous to Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current literature on novel compounds structurally and functionally similar to Cannabidiol (CBD). It covers their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of cannabinoid-based therapeutics.
Introduction to Cannabidiol (CBD) and its Analogues
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from Cannabis sativa.[1][2] It has garnered significant attention for its therapeutic potential in a wide range of disorders, including epilepsy, anxiety, inflammation, and chronic pain.[1][3] Unlike Δ⁹-tetrahydrocannabinol (THC), CBD exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2, suggesting that its pharmacological effects are mediated through a variety of other molecular targets.[1][4] This has spurred the development of a plethora of synthetic and semi-synthetic CBD analogues aimed at improving potency, selectivity, and pharmacokinetic profiles.
The core structure of CBD, a dibenzopyran derivative, offers multiple sites for chemical modification. Researchers have explored modifications to the resorcinol moiety, the terpene ring, and the alkyl side chain to generate novel compounds with unique biological activities.[5]
Synthesis of CBD and its Analogues
The synthesis of CBD and its derivatives can be broadly categorized into total synthesis, semi-synthesis from naturally occurring precursors, and biotransformation.
Total Synthesis
Total synthesis allows for the creation of a wide variety of analogues with precise stereochemistry. A common strategy involves the Lewis acid-catalyzed condensation of olivetol (or its analogues) with a suitable monoterpene, such as (+)-p-mentha-2,8-dien-1-ol.[6]
Semi-synthesis from CBD
Given the increasing availability of CBD, it serves as a versatile starting material for the synthesis of other cannabinoids and novel derivatives.[7] Acid-catalyzed cyclization of CBD can yield THC isomers, while oxidation can produce quinone derivatives.[7]
Representative Synthetic Schemes
-
Friedel-Crafts Alkylation: A widely used method for the synthesis of CBD and its analogues involves the reaction of a resorcinol (like olivetol) with a terpene alcohol in the presence of a Lewis or Brønsted acid catalyst.[2]
-
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the resorcinol ring of CBD, creating a key intermediate for further derivatization, such as the formation of Schiff bases.[8]
Quantitative Biological Data
The following tables summarize the binding affinities and functional potencies of CBD and a selection of its analogues at various molecular targets.
Table 1: Binding Affinities (Ki) of Cannabinoids at CB1 and CB2 Receptors
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Reference |
| Δ⁹-THC | Phytocannabinoid | 10 - 42.6 | 24 - 35.2 | Non-selective | [4][9] |
| CBD | Phytocannabinoid | >1000 | >1000 | Low Affinity | [4] |
| CBN | Phytocannabinoid | 211.2 | 126.4 | CB2 | [4] |
| Anandamide (AEA) | Endocannabinoid | 87.7 - 239.2 | 439.5 | CB1 | [4] |
| 2-AG | Endocannabinoid | ~472 | ~1400 | CB1 | [4] |
| JWH-018 | Synthetic | 9.0 | 2.94 | CB1 | [4] |
| CP-55,940 | Synthetic | 0.98 - 2.5 | 0.92 | Non-selective | [4] |
| HU-308 | Synthetic | >10000 | 22.7 | CB2 | [10] |
Table 2: Functional Activity (IC50/EC50) of Selected Cannabinoids
| Compound | Assay | Target | IC50/EC50 (µM) | Reference |
| CBD | DPPH Assay | Antioxidant Activity | 506.10 | [8] |
| 7-OH-CBD | UGT Inhibition | Hydromorphone Metabolism | Ki: < 1.01 | [11] |
| CBD | LDL Oxidation Inhibition | Cu2+ induced | Potent | [8] |
| (-)-CBD | Neutrophil Migration | Novel Receptor | IC50: 0.00045 | [10] |
| O-1602 | Migration Inhibition | GPR55 | IC50: 0.033 | [10] |
Signaling Pathways and Mechanisms of Action
CBD and its analogues modulate a complex array of signaling pathways. Their pleiotropic pharmacology contributes to their diverse therapeutic effects.
Endocannabinoid System Modulation
While CBD has low affinity for CB1 and CB2 receptors, it can indirectly influence the endocannabinoid system.[12] It has been shown to inhibit the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide, thereby increasing its endogenous levels.[3]
G-Protein Coupled Receptors (GPCRs)
-
GPR55: CBD acts as an antagonist at the orphan G-protein coupled receptor GPR55, which is implicated in inflammation and cancer cell proliferation.[3][13]
-
Serotonin Receptors: CBD is an agonist at the serotonin 5-HT1A receptor, which is thought to contribute to its anxiolytic and antidepressant effects.[3]
Ion Channels
-
TRPV1: CBD can directly interact with and desensitize the transient receptor potential vanilloid 1 (TRPV1) channel, a key mediator of pain and inflammation.[14]
Intracellular Signaling Cascades
CBD has been shown to modulate several key intracellular signaling pathways, including:
-
PI3K/Akt/mTOR: Inhibition of this pathway is associated with anti-proliferative and pro-apoptotic effects in cancer cells.[1]
-
MAPK/ERK: Modulation of this pathway can influence cell proliferation and survival.[1]
-
NF-κB: CBD can suppress the activation of NF-κB, a critical transcription factor in the inflammatory response, leading to reduced production of pro-inflammatory cytokines.[10]
Experimental Protocols
This section outlines common experimental methodologies used to characterize novel CBD analogues.
In Vitro Assays
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[4][15]
-
Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound.
-
Materials: Cell membranes expressing the receptor of interest (e.g., CB1 or CB2), a radioligand (e.g., [³H]CP-55,940), test compound, binding buffer, and a scintillation counter.[15]
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[4]
-
-
-
[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-protein coupled receptors (GPCRs).
-
Objective: To quantify the ability of a compound to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.
-
Procedure:
-
Incubate cell membranes expressing the GPCR of interest with the test compound and [³⁵S]GTPγS.
-
Measure the amount of bound [³⁵S]GTPγS. An increase in binding indicates agonist activity.
-
-
-
cAMP Accumulation Assays: This assay is used to determine the effect of a compound on adenylyl cyclase activity, a downstream effector of many GPCRs.
-
Objective: To measure the inhibition or stimulation of forskolin-induced cAMP production.
-
Procedure:
-
Treat intact cells expressing the receptor with the test compound in the presence of forskolin (an adenylyl cyclase activator).
-
Measure intracellular cAMP levels using methods like ELISA or HTRF. A decrease in cAMP levels indicates activation of Gi/o-coupled receptors.
-
-
In Vivo Models
-
Zebrafish (Danio rerio): The zebrafish is a powerful in vivo model for high-throughput screening of cannabinoid toxicity and therapeutic potential due to its rapid development and genetic tractability.[16][17] The endocannabinoid system is highly conserved between zebrafish and mammals.[17]
-
Rodent Models:
-
Epilepsy: Seizures can be induced in rodents using chemical convulsants like pilocarpine or pentylenetetrazole to assess the anticonvulsant properties of test compounds.[13]
-
Inflammatory Pain: Inflammation and pain can be induced by injecting agents like Complete Freund's Adjuvant (CFA) or monoiodoacetate (MIA) into the paw or joint of a rodent.[13] The analgesic effects of test compounds are then evaluated using measures of mechanical allodynia (von Frey filaments) and thermal hyperalgesia.[13]
-
Conclusion and Future Directions
The field of cannabinoid research is rapidly evolving, with a growing number of novel CBD analogues being synthesized and evaluated. The diverse pharmacology of these compounds presents both opportunities and challenges for drug development. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring the chemical space around the CBD scaffold to identify key structural features that govern activity and selectivity at different molecular targets.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.
-
Advanced In Vivo Models: Utilizing more sophisticated animal models that better recapitulate human diseases to improve the translational relevance of preclinical findings.
This in-depth guide provides a solid foundation for researchers and drug development professionals to navigate the complex landscape of novel compounds similar to CBD. By leveraging the quantitative data and detailed methodologies presented herein, the scientific community can continue to unlock the therapeutic potential of this fascinating class of molecules.
References
- 1. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. curaleafclinic.com [curaleafclinic.com]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overview of cannabidiol (CBD) and its analogues: Structures, biological activities, and neuroprotective mechanisms in epilepsy and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. nemalifeinc.com [nemalifeinc.com]
Methodological & Application
Application Notes and Protocols for Cannabidiol (CBD) Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Cannabidiol (CBD) solutions for research and development purposes. The following sections outline the necessary materials, equipment, and step-by-step procedures for preparing CBD solutions in common organic solvents and oil-based carriers. Additionally, this document includes solubility and stability data to guide researchers in selecting appropriate solvents and storage conditions.
Introduction
Cannabidiol (CBD) is a non-psychotropic phytocannabinoid from Cannabis sativa with significant therapeutic potential. Its highly lipophilic nature and poor water solubility present challenges for formulation and experimental design.[1][2] Proper solution preparation is critical for accurate and reproducible results in preclinical and analytical studies. These protocols provide standardized methods for preparing CBD solutions to ensure consistency across experiments.
Solubility Data
The choice of solvent is crucial for preparing a homogenous CBD solution. The following table summarizes the maximum solubility of CBD in commonly used solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Ethanol | 23.59 | 75 |
| DMSO | 23.59 | 75 |
Table 1: Solubility of (-)-Cannabidiol in common organic solvents. Data sourced from Tocris Bioscience.
It is important to note that while CBD has very low water solubility (approximately 12.6 mg/L), various nanoformulation techniques, such as using self-assembling peptide micelles, can significantly enhance its aqueous solubility.[1][2]
Experimental Protocols
This protocol is suitable for preparing stock solutions for in vitro experiments or as analytical standards.
Materials:
-
Cannabidiol (CBD) isolate (>98% purity)
-
Anhydrous ethanol or DMSO
-
Volumetric flasks (Class A)
-
Analytical balance
-
Spatula
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Weighing CBD: Accurately weigh the desired amount of CBD isolate using an analytical balance.
-
Dissolution: Transfer the weighed CBD into a volumetric flask. Add a portion of the chosen solvent (ethanol or DMSO) to the flask.
-
Mixing: Vigorously mix the solution using a vortex mixer or sonicate until the CBD is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Final Volume Adjustment: Once the CBD is fully dissolved, add the solvent to the final desired volume in the volumetric flask.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
This protocol is suitable for preparing CBD solutions for oral or topical administration in preclinical studies.
Materials:
-
Cannabidiol (CBD) isolate (>98% purity)
-
Carrier oil (e.g., refined sunflower oil, cold-pressed pumpkin seed oil, linseed oil, sesame oil, olive oil)[3]
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
Weighing CBD: Accurately weigh the desired amount of CBD isolate.
-
Adding Carrier Oil: Place the weighed CBD into a glass beaker or vial. Add the desired volume of the carrier oil.
-
Homogenization: Place the beaker on a magnetic stirrer and add a stir bar. Stir the mixture for at least 30 minutes to ensure complete dissolution of the CBD.[3] For some carrier oils, gentle heating (e.g., to 110°C) may be required to facilitate dissolution, but care should be taken to avoid degradation.[4]
-
Visual Inspection: After stirring, visually inspect the solution to ensure it is clear and free of any undissolved particles.
Stability and Storage
Proper storage is essential to prevent the degradation of CBD solutions.
| Storage Condition | Stability | Notes |
| 2–8 °C in an airtight, light-protected container | Less than 1% decomposition in 48 months for methanol solution.[5][6] | After opening, the concentration may change due to solvent evaporation.[5][6] |
| Room Temperature | CBD is susceptible to degradation by light and auto-oxidation.[2] | Solid CBD powder is significantly more stable than CBD in an oil solution.[7] |
General Recommendations:
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[8]
-
For long-term storage, it is advisable to store CBD as a solid powder and prepare fresh solutions as needed.[7]
Visualizations
The following diagrams illustrate the workflow for preparing CBD solutions.
Caption: Workflow for preparing CBD solutions in organic solvents.
Caption: Workflow for preparing oil-based CBD formulations.
References
- 1. Improving the water solubility of cannabidiol using a peptide carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising Nanocarriers to Enhance Solubility and Bioavailability of Cannabidiol for a Plethora of Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Development of Standard Operating Protocols for the Optimization of Cannabis-Based Formulations for Medical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Cannabidiol (CBD) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cannabidiol (CBD), the active compound in Canbisol, in a variety of cell culture-based assays. This document details the essential protocols for preparing and administering CBD to cultured cells, assessing its biological effects, and investigating its mechanisms of action.
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from Cannabis sativa. It has garnered significant scientific interest for its therapeutic potential in a multitude of diseases, including cancer, and inflammatory and neurodegenerative disorders.[1] Cell culture models are indispensable tools for elucidating the cellular and molecular mechanisms underlying CBD's effects.
CBD's mechanism of action is multifaceted, as it interacts with various molecular targets.[1] Unlike Δ9-tetrahydrocannabinol (THC), CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2] Its biological effects are mediated through interactions with a range of other receptors, including Transient Receptor Potential Vanilloid 1 (TRPV1), serotonin 5-HT1A receptors, and G-Protein Coupled Receptor 55 (GPR55).[1] Furthermore, CBD has been shown to modulate key cellular signaling pathways, such as the NF-κB, MAPK/ERK, and PI3K/Akt pathways, and can induce the production of reactive oxygen species (ROS).[1][3][4][5]
These application notes offer a framework for designing and executing experiments to investigate the cellular effects of CBD, with a focus on cancer cell lines.
Data Presentation: Anti-proliferative and Cytotoxic Effects of CBD
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic or anti-proliferative effects of CBD. The tables below summarize published IC50 values for CBD in various human cancer cell lines.
Table 1: IC50 Values of CBD in Human Glioblastoma Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| SF126 | 72 | 1.2 | [6] |
| U251 | 72 | 0.6 | [6] |
| U87 | 72 | 0.6 | [6] |
| LN229 | 24 | 8.9 | [7] |
| LN229 | 48 | 8.8 | [7] |
| LN18 | 24 | 9.185 | [7] |
| LN18 | 48 | 9.685 | [7] |
Table 2: IC50 Values of CBD in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HepG2 | Liver | 72 | 15.80 | [8] |
| Caco-2 | Colorectal | 72 | 33.32 (DNA synthesis inhibition) | [8] |
| A549 | Lung | 72 | Not specified | [8] |
| MDA-MB-231 | Breast | 72 | Not specified | [8] |
| Ramos | B-cell Lymphoma | Not specified | Lower than THC | [9] |
Experimental Protocols
3.1. Preparation of CBD Stock Solution
Due to its high lipophilicity, CBD is poorly soluble in aqueous solutions like cell culture media.[10] A concentrated stock solution in an organic solvent is therefore required.
-
Materials:
-
Protocol:
-
Weigh the desired amount of CBD powder in a sterile environment.
-
Dissolve the CBD in the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[10]
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C or -80°C, protected from light.[10]
-
3.2. General Protocol for CBD Treatment of Adherent Cells
-
Protocol:
-
Seed cells in the desired culture plates (e.g., 96-well, 6-well) and allow them to adhere overnight.[1]
-
On the following day, thaw a single aliquot of the CBD stock solution.
-
Prepare serial dilutions of CBD in complete cell culture medium to achieve the final desired concentrations.
-
It is crucial to include a vehicle control, which consists of the culture medium with the same concentration of the solvent (e.g., DMSO) used for the highest CBD concentration.[1] The final solvent concentration should typically be kept below 0.1% to avoid solvent-induced toxicity.[10]
-
Remove the existing medium from the cells and replace it with the medium containing the CBD dilutions or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
3.3. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Materials:
-
Protocol:
-
Following the CBD treatment period, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C.[11]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
3.4. Cytotoxicity Assessment: LDH Assay
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture supernatant, providing a quantitative measure of cytotoxicity.[1]
-
Protocol:
-
After the desired CBD incubation period, collect the cell culture supernatant.[1]
-
Use a commercial LDH cytotoxicity detection kit to measure the LDH activity in the supernatant, following the manufacturer's instructions.[1]
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.[1]
-
3.5. Apoptosis Assessment: Caspase-3 Activity Assay
Apoptosis, or programmed cell death, can be assessed by measuring the activity of key executioner caspases, such as caspase-3.[1]
-
Protocol:
-
Seed and treat cells with CBD in a 96-well plate as previously described.
-
After treatment, lyse the cells according to the assay kit protocol.[1]
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[1]
-
Incubate to allow for the cleavage of the substrate by active caspase-3.[1]
-
Measure the fluorescence using a plate reader. An increase in fluorescence indicates higher caspase-3 activity.[1]
-
3.6. Analysis of Signaling Pathways: Western Blotting
Western blotting allows for the detection and quantification of changes in the expression or phosphorylation levels of key proteins within cellular signaling pathways.[1]
-
Protocol:
-
Culture and treat cells with CBD in larger format plates (e.g., 6-well plates or 10 cm dishes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, NF-κB).[1]
-
Incubate with a suitable HRP-conjugated secondary antibody.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[1]
-
Mandatory Visualizations
4.1. Experimental Workflow for Cell Viability and Cytotoxicity Assays
Caption: General workflow for cell viability and cytotoxicity assays.
4.2. Simplified CBD Signaling Pathways in Cancer Cells
Caption: Simplified overview of key signaling pathways modulated by CBD.
References
- 1. benchchem.com [benchchem.com]
- 2. Cannabidiol | C21H30O2 | CID 644019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cancer Signaling Pathway and Anti-Cancer Mechanism of Cannabidiol | Semantic Scholar [semanticscholar.org]
- 4. Cannabidiol (CBD) as a Promising Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways mediating the effects of cannabidiol on the reduction of breast cancer cell proliferation, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiol enhances the inhibitory effects of Δ9-tetrahydrocannabinol on human glioblastoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. termedia.pl [termedia.pl]
- 8. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantification of Cannabidiol (CBD) in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Cannabidiol (CBD) in plasma samples using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. The protocols are intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from Cannabis sativa that is under investigation for various therapeutic applications.[1] Accurate and precise quantification of CBD in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in preclinical and clinical studies.[1][2] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering robust and reliable quantification.[3][4]
This document outlines two validated methods for CBD quantification in plasma:
-
HPLC with Ultraviolet (UV) Detection: A cost-effective and straightforward method suitable for samples with higher CBD concentrations.[3][5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical studies, providing high sensitivity and specificity for detecting low concentrations of CBD and its metabolites.[2][5][6]
Experimental Protocols
HPLC-UV Method for CBD Quantification in Plasma
This protocol describes a method for the quantification of CBD in plasma using HPLC with UV detection, adapted from validated procedures.[7][8]
2.1.1. Materials and Reagents
-
Cannabidiol (CBD) certified reference material
-
Internal Standard (IS) (e.g., 4,4-dichlorodiphenyltrichloroethane - DDT)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Water (HPLC grade)
-
Blank human or rat plasma
2.1.2. Instrumentation
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., ACE C18-PFP, 150 mm x 4.6 mm, 3 µm)[7]
2.1.3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Add 1 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Inject 30 µL into the HPLC system.[7]
2.1.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (62:38, v/v), isocratic elution[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 55 °C[7]
-
Run Time: Approximately 20 minutes[7]
2.1.5. Data Analysis
-
Integrate the peak areas for CBD and the internal standard.
-
Calculate the peak area ratio of CBD to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the CBD concentration using a linear regression model.
-
Determine the concentration of CBD in the unknown samples from the calibration curve.
LC-MS/MS Method for CBD Quantification in Plasma
This protocol provides a highly sensitive and specific method for quantifying CBD in plasma, suitable for studies requiring low limits of detection.[2][10][11]
2.2.1. Materials and Reagents
-
Cannabidiol (CBD) certified reference material
-
Deuterated CBD (e.g., CBD-d3) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Blank human plasma
2.2.2. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[5]
2.2.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[5]
-
Add 20 µL of the CBD-d3 internal standard working solution.[5]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex for 1 minute.[5]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[5]
-
Transfer the supernatant to an HPLC vial for analysis.[5]
2.2.4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute CBD, and then returning to initial conditions for column re-equilibration.
-
Injection Volume: 5-20 µL[5]
2.2.5. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transitions:
-
CBD: Monitor the transition from the precursor ion to a specific product ion.
-
CBD-d3 (IS): Monitor the corresponding transition for the deuterated internal standard.
-
2.2.6. Data Analysis
-
Integrate the peak areas for the MRM transitions of CBD and the internal standard.
-
Calculate the peak area ratio of CBD to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the CBD concentration using a weighted linear regression model.
-
Determine the concentration of CBD in the unknown samples from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data for the described methods.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 10 - 10,000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[7] |
| Intra-day Precision (%RSD) | < 15%[7] |
| Inter-day Precision (%RSD) | < 15%[7] |
| Intra-day Accuracy (%RE) | < 15%[7] |
| Inter-day Accuracy (%RE) | < 15%[7] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL[12] |
| Lower Limit of Quantification (LLOQ) | 0.26 - 1 ng/mL[10] |
| Limit of Detection (LOD) | 0.05 - 0.86 ng/mL[6][10] |
| Intra-day Precision (%CV) | < 15%[1][10] |
| Inter-day Precision (%CV) | < 15%[1][10] |
| Accuracy (%RE) | Within ±15%[1][10] |
| Recovery | 83.9 ± 13.9%[10] |
Visualizations
Caption: Workflow for CBD quantification in plasma by HPLC-UV.
Caption: Workflow for CBD quantification in plasma by LC-MS/MS.
References
- 1. Development and validation of an HPLC-DAD method for the quantification of cannabigerol, cannabidiol, cannabinol and cannabichromene in human plasma and mouse matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Cannabidiol (CBD) in plasma for use in Pharmacokinetics: Two analysis methods by High Resolution Liquid Chromatography (HPLC) | Investigación en Discapacidad [dsm.inr.gob.mx]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a simple and sensitive HPLC-UV method for the simultaneous determination of cannabidiol and Δ(9)-tetrahydrocannabinol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an HPLC-DAD method for the quantification of cannabigerol, cannabidiol, cannabinol and cannabichromene in human plasma and mouse matrices - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
Application Notes: Immunohistochemical Detection of Canbisol's Biological Targets
Introduction
Canbisol (Nabidrox) is a potent synthetic cannabinoid that functions as a strong agonist for both the CB1 and CB2 cannabinoid receptors.[1] As a small molecule, this compound itself is not typically detected directly within tissue samples using standard immunohistochemistry (IHC), a technique designed for the localization of proteins. Instead, IHC is an invaluable tool for researchers and drug development professionals to identify the sites of action of this compound by detecting the expression and localization of its protein targets: the cannabinoid receptors CB1 and CB2.
The expression patterns of CB1 and CB2 receptors can elucidate which tissues and cell types are likely to be affected by this compound. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found on immune cells, although both receptors have been identified in various peripheral tissues and cancer types.[2][3] Therefore, IHC protocols for CB1 and CB2 are critical for preclinical research to predict physiological responses, understand mechanisms of action, and identify potential therapeutic targets for cannabinoid-based drugs.
Principle of the Assay
Immunohistochemistry identifies specific proteins in tissue sections through the binding of a primary antibody to its target antigen. This interaction is then visualized using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) which catalyzes a reaction with a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the antigen's location. This allows for the microscopic visualization of the protein's distribution and intensity within the context of the tissue's morphology.
Quantitative Data Analysis
The assessment of CB1 and CB2 receptor expression via IHC can be performed semi-quantitatively to compare expression levels across different samples or conditions. A common method, analogous to the scoring of PD-L1 in oncology, is the use of a Tumor Proportion Score (TPS).[2] This score represents the percentage of viable tumor cells showing positive membrane staining.
Table 1: Example Scoring System for CB1/CB2 Expression
| Score | Expression Level | Percentage of Positive Cells (TPS) | Staining Intensity |
|---|---|---|---|
| 0 | Negative | <1% | No staining observed |
| 1+ | Low Expression | 1-49% | Faint, partial membrane staining |
| 2+ | High Expression | ≥50% | Moderate, complete membrane staining |
| 3+ | Very High Expression | ≥50% | Strong, complete membrane staining |
This scoring system is provided as an illustrative example. Specific scoring criteria should be validated for each study and antibody used.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical IHC protocol for detecting CB1 or CB2 receptors in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Detailed Protocol: IHC for Cannabinoid Receptors (CB1/CB2)
This protocol is intended for the detection of human CB1 or CB2 receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide)
-
Protein Block (e.g., 5% Normal Goat Serum or BSA)
-
Primary Antibody (Rabbit or Mouse anti-CB1 or anti-CB2)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit/Mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin counterstain
-
Mounting Medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 times for 5 minutes each.
-
Immerse in 100% Ethanol: 2 times for 3 minutes each.
-
Immerse in 95% Ethanol: 2 times for 3 minutes each.
-
Immerse in 70% Ethanol: 2 times for 3 minutes each.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Immerse slides in a container with Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C for 20-30 minutes using a water bath, steamer, or microwave.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with Wash Buffer.
-
-
Peroxidase and Protein Blocking:
-
Incubate sections with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with Wash Buffer.
-
Incubate sections with Protein Block for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CB1 or anti-CB2 antibody in the antibody diluent to its predetermined optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with Wash Buffer: 3 times for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with Wash Buffer: 3 times for 5 minutes each.
-
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with Wash Buffer: 3 times for 5 minutes each.
-
-
Chromogen Development:
-
Prepare the DAB solution immediately before use.
-
Incubate sections with the DAB solution for 2-10 minutes, or until the desired brown staining intensity is observed under a microscope.
-
Immediately stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse gently with tap water.
-
"Blue" the sections in a mild alkaline solution (e.g., Scott's Tap Water Substitute) or running tap water.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol series (70%, 95%, 100%).
-
Clear in Xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Cannabinoid Receptor Signaling Pathway
This compound acts as an agonist, activating CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of downstream signaling pathways like the MAPK/ERK pathway.
References
Application Notes and Protocols: Cannabidiol (CBD) as a Tool for Studying Neural Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cannabidiol (CBD), a non-psychoactive cannabinoid, as a versatile tool for investigating the intricate workings of neural pathways. The following sections detail CBD's multifaceted mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for essential experiments.
Introduction
Cannabidiol has garnered significant attention for its therapeutic potential in a range of neurological and psychiatric disorders.[1][2] Its ability to modulate neuronal excitability and synaptic transmission makes it an invaluable molecular probe for dissecting neural circuits. Unlike THC, CBD has low affinity for cannabinoid receptors CB1 and CB2, and its effects are mediated through a variety of other targets, offering a unique pharmacological profile for research applications.[1]
Mechanism of Action
CBD's influence on neural pathways is complex and involves multiple targets. Its primary mechanisms include:
-
Modulation of Ion Channels: CBD has been shown to inhibit voltage-gated sodium channels and activate voltage-gated potassium channels (KCNQ2), both of which play a crucial role in regulating neuronal excitability.[1] It also interacts with Transient Receptor Potential (TRP) channels, acting as an agonist for TRPV1 and TRPV2, which can lead to their desensitization and a reduction in nociceptive signaling.[1]
-
Receptor Interactions: CBD exhibits agonistic properties at serotonin 5-HT1A receptors, which can lead to hyperpolarizing responses in neurons.[1] It also acts as an agonist of PPARγ, a nuclear receptor involved in neuroprotection and anti-inflammatory responses.[1] Furthermore, CBD can act as an allosteric modulator of GABA-A receptors, enhancing the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3]
-
Regulation of Calcium Homeostasis: CBD plays a role in regulating intracellular calcium (Ca²⁺) levels, a critical second messenger in neurons.[1][4] This regulation is crucial for processes ranging from neurotransmitter release to gene expression.
-
Influence on Endocannabinoid and Adenosine Signaling: CBD can inhibit the uptake of adenosine by blocking the equilibrative nucleoside transporter 1 (ENT1), thereby increasing the inhibitory tone of adenosine in the CNS.[3] It also inhibits the fatty acid amide hydrolase (FAAH), the enzyme responsible for breaking down the endocannabinoid anandamide, thus enhancing its effects.[3][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of CBD on neuronal function.
Table 1: Effects of CBD on Neuronal Excitability and Synaptic Transmission
| Parameter | Preparation | CBD Concentration | Effect | Reference |
| Spontaneous Action Potential Frequency | Primary Hippocampal Neurons | Concentration-dependent | Inhibition | [4] |
| Voltage-Gated Sodium Currents | Dorsal Root Ganglion Neurons | 15 µM | Significant Inhibition | [6] |
| Neuronal Activity | Zebrafish Larvae | Higher Doses | Decreased Neural Activity | [7] |
Table 2: Effects of CBD on Intracellular Calcium Signaling
| Experimental Model | Method | CBD Treatment | Outcome | Reference |
| Sensory Neurons | High-Content Calcium Imaging | Micromolar concentrations | Broad inhibition of neuronal activation by various receptors | [8] |
| Ischemic Mice (in vivo) | Two-Photon Laser-Scanning Microscopy | 10 mg/kg (i.p.) | No significant difference in amplitude and duration of astrocytic calcium signals | [9] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effects of CBD on synaptic transmission in acute brain slices.
Materials:
-
Slicing solution (e.g., NMDG-ACSF or sucrose-based ACSF)[10]
-
Artificial cerebrospinal fluid (ACSF)[10]
-
Cannabidiol (CBD) stock solution
-
Patch pipettes (3-5 MΩ)
-
Internal solution for patch pipettes
-
Vibrating microtome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Methodology:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibrating microtome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with ACSF bubbled with 95% O₂/5% CO₂ and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated ACSF at 2-3 ml/min.[10]
-
Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode at a holding potential of -70 mV.[10]
-
Record baseline spontaneous or miniature excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs or mEPSCs/mIPSCs) for 5-10 minutes.[10]
-
-
CBD Application:
-
Bath-apply CBD at the desired concentration by adding it to the perfusing ACSF.
-
Record postsynaptic currents for at least 10-15 minutes in the presence of CBD.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of postsynaptic currents before and after CBD application using appropriate software.
-
Protocol 2: In Vivo Calcium Imaging
This protocol allows for the visualization of neuronal activity in response to CBD in living animals using genetically encoded calcium indicators (GECIs).[11]
Materials:
-
Transgenic animal expressing a GECI (e.g., GCaMP) in the neuronal population of interest
-
Surgical tools for craniotomy
-
Dental cement
-
Miniature microscope or two-photon microscope
-
Cannabidiol (CBD) solution for injection
-
Behavioral apparatus (if applicable)
Methodology:
-
Surgical Preparation:
-
Anesthetize the animal and perform a craniotomy over the brain region of interest.
-
Implant an imaging window (e.g., a glass coverslip) over the exposed brain surface.
-
Secure the window and a head-post with dental cement.
-
-
Imaging:
-
After a recovery period of 1-2 weeks, habituate the animal to the imaging setup.
-
Record baseline neuronal activity using the miniature or two-photon microscope.
-
-
CBD Administration:
-
Administer CBD systemically (e.g., intraperitoneal injection) or locally.
-
Continue to record calcium signals for the desired duration after CBD administration.
-
-
Data Analysis:
-
Use specialized software to correct for motion artifacts and extract calcium transients from individual neurons.
-
Analyze changes in the frequency and amplitude of calcium events before and after CBD treatment.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of Cannabidiol at the neuronal membrane.
Experimental Workflow
Caption: Experimental workflows for studying CBD's effects in vitro and in vivo.
Logical Relationships
Caption: Logical relationship between CBD's molecular actions and neuronal effects.
References
- 1. Cannabidiol and brain function: current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Studies on Therapeutic Effects of Cannabidiol in Neural Cells: Neurons, Glia, and Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plastic and Neuroprotective Mechanisms Involved in the Therapeutic Effects of Cannabidiol in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionally-selective inhibition of threshold sodium currents and excitability in dorsal root ganglion neurons by cannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Physiological profiling of cannabidiol reveals profound inhibition of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leveraging calcium imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Canbisol for High-Throughput Screening of Tankyrase Inhibitors
Introduction
Canbisol is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1), a member of the poly(ADP-ribose) polymerase (PARP) enzyme family. Tankyrase enzymes play a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various human cancers, particularly colorectal cancer.[1] By inhibiting the catalytic activity of TNKS1, this compound prevents the degradation of Axin, a key scaffold protein in the β-catenin destruction complex. This leads to the suppression of Wnt signaling, making this compound a valuable tool for cancer research and a promising candidate for therapeutic development.[1] These application notes provide detailed protocols for using this compound in high-throughput screening (HTS) to identify and characterize modulators of the Wnt/β-catenin pathway.
Mechanism of Action: Wnt/β-catenin Signaling
In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][3] Tankyrase-1 promotes the degradation of this complex by poly(ADP-ribosyl)ating (PARsylating) Axin, marking it for destruction.[1][4] The activation of the Wnt pathway through ligand binding to Frizzled/LRP receptors inhibits the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes responsible for cell proliferation.[2][5] this compound inhibits TNKS1, stabilizing Axin, promoting the destruction of β-catenin, and thereby downregulating Wnt pathway signaling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of small molecules targeting the Wnt pathway for the treatment of colon cancer: a high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Long-Term Storage of Cannabidiol (CBD) Samples
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The stability of cannabidiol (CBD) is a critical factor for researchers and drug development professionals to ensure the accuracy and reproducibility of experimental results. The concentration of CBD in a sample can be influenced by storage conditions over time, potentially impacting its therapeutic efficacy and safety profile. These application notes provide a comprehensive protocol for the long-term storage of CBD samples and the experimental procedures to assess their stability.
2. Factors Influencing CBD Stability
Several environmental factors can contribute to the degradation of CBD over time. Understanding these factors is crucial for establishing appropriate storage conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of cannabinoids.
-
Light: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the degradation of CBD.
-
Oxygen: Oxidation is a significant pathway for cannabinoid degradation. Exposure to air can lead to the formation of various degradation products.
-
pH: The pH of the solution in which CBD is stored can also affect its stability.
3. Recommended Long-Term Storage Conditions
To minimize degradation and ensure the long-term stability of CBD samples, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of chemical degradation. |
| Light Exposure | Stored in amber or opaque containers | Protects from light-induced degradation. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) overlay | Minimizes oxidation by displacing oxygen. |
| Container | Tightly sealed glass or appropriate inert plastic | Prevents solvent evaporation and exposure to air. |
4. Experimental Protocols
4.1. Protocol for Long-Term Stability Testing of CBD Samples
This protocol outlines a systematic approach to evaluating the stability of CBD samples under various storage conditions.
4.1.1. Materials
-
High-purity CBD reference standard
-
Solvent (e.g., ethanol, methanol, or a relevant formulation buffer)
-
Amber glass vials with screw caps
-
Pipettes and pipette tips
-
HPLC system with a UV detector
-
HPLC column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile and water with formic acid)
-
Inert gas (argon or nitrogen)
4.1.2. Procedure
-
Sample Preparation: Prepare a stock solution of CBD in the desired solvent at a known concentration. Aliquot the stock solution into multiple amber glass vials.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze a subset of the samples (n=3) using HPLC to determine the initial concentration of CBD. This will serve as the baseline.
-
Storage: Divide the remaining vials into different storage conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure). For samples stored in the dark, wrap the vials in aluminum foil as an extra precaution. For samples to be stored under an inert atmosphere, flush the headspace of the vials with argon or nitrogen before sealing.
-
Time Points: Establish a schedule for sample analysis at various time points (e.g., 1, 3, 6, 9, 12, 18, and 24 months).
-
Sample Analysis: At each time point, retrieve a set of samples from each storage condition and allow them to equilibrate to room temperature. Analyze the samples by HPLC to determine the concentration of CBD.
-
Data Analysis: Calculate the percentage of CBD remaining at each time point relative to the initial concentration. Note the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.
4.2. HPLC Method for CBD Quantification
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (each containing 0.1% formic acid). A typical starting condition is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 228 nm
-
Column Temperature: 30°C
-
Standard Curve: Prepare a series of CBD standards of known concentrations to generate a standard curve for accurate quantification.
5. Data Presentation
The results of the stability study should be presented in a clear and organized manner.
Table 1: Example of CBD Stability Data Over 12 Months
| Storage Condition | Time Point (Months) | Mean CBD Concentration (mg/mL) ± SD | % Remaining CBD |
| -20°C, Dark, Inert Gas | 0 | 1.00 ± 0.02 | 100% |
| 3 | 0.99 ± 0.03 | 99% | |
| 6 | 0.99 ± 0.02 | 99% | |
| 12 | 0.98 ± 0.03 | 98% | |
| 4°C, Dark | 0 | 1.00 ± 0.02 | 100% |
| 3 | 0.97 ± 0.04 | 97% | |
| 6 | 0.95 ± 0.03 | 95% | |
| 12 | 0.91 ± 0.05 | 91% | |
| Room Temp, Dark | 0 | 1.00 ± 0.02 | 100% |
| 3 | 0.92 ± 0.05 | 92% | |
| 6 | 0.85 ± 0.06 | 85% | |
| 12 | 0.75 ± 0.07 | 75% | |
| Room Temp, Light | 0 | 1.00 ± 0.02 | 100% |
| 3 | 0.81 ± 0.06 | 81% | |
| 6 | 0.65 ± 0.08 | 65% | |
| 12 | 0.45 ± 0.09 | 45% |
6. Visualizations
Caption: Experimental workflow for long-term CBD stability testing.
Caption: Simplified signaling pathway of Cannabidiol (CBD).
The long-term stability of CBD samples is paramount for the integrity of research and the development of cannabinoid-based therapeutics. By adhering to the storage and analytical protocols outlined in these application notes, researchers can minimize the degradation of CBD and ensure the reliability of their findings. The provided experimental workflow and stability data serve as a guide for establishing a robust stability testing program for CBD and other cannabinoid compounds.
Application Notes and Protocols for Mass Spectrometry Analysis of Cannabidiol (CBD) Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of cannabidiol (CBD) and its major metabolites in biological matrices, primarily human plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are essential for pharmacokinetic (PK) studies, therapeutic drug monitoring, and advancing the understanding of CBD's pharmacology.
Introduction
Cannabidiol (CBD), a non-psychoactive constituent of Cannabis sativa, has garnered significant attention for its therapeutic potential.[1] Understanding its metabolism is crucial for evaluating its efficacy and safety. The primary metabolic transformations of CBD occur in the liver, mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated and carboxylated derivatives.[1][2] The most abundant metabolites found in human plasma and serum are 7-hydroxy-CBD (7-OH-CBD) and 7-carboxy-CBD (7-COOH-CBD), with 7-COOH-CBD being the most prevalent.[3][4] Other significant metabolites include 6-α-hydroxy-CBD (6-α-OH-CBD) and 6-β-hydroxy-CBD (6-β-OH-CBD).[1][3][4]
LC-MS/MS is a powerful and widely used analytical technique for the sensitive and specific quantification of CBD and its metabolites in complex biological samples.[1][5][6][7]
Metabolic Pathway of Cannabidiol
The metabolism of CBD primarily involves hydroxylation followed by oxidation. The major pathway begins with hydroxylation at the C-7 position to form 7-OH-CBD, which is subsequently oxidized to 7-COOH-CBD.[1] Hydroxylation can also occur at other positions, such as C-6, to form 6-α-OH-CBD and 6-β-OH-CBD.[1]
Experimental Protocols
The choice of sample preparation method is critical for accurate and reproducible results and depends on factors such as sample volume, required sensitivity, and laboratory throughput.[1][8][9]
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.[1]
Materials:
-
Plasma or serum sample
-
Precipitation solution (e.g., acetonitrile or methanol with an internal standard)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of the cold precipitation solution.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[1]
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT but is more labor-intensive.[1]
Materials:
-
Plasma or serum sample
-
Internal standard solution
-
Extraction solvent (e.g., ethyl acetate, hexane/ethyl acetate mixture)
-
Vortex mixer or shaker
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
To 1 mL of plasma or serum, add the internal standard.[1]
-
Add 3-5 mL of the extraction solvent.
-
Vortex or shake the mixture vigorously for 10-15 minutes.[1]
-
Centrifuge at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.[1]
-
Transfer the organic (upper) layer to a new tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for injection into the LC-MS/MS system.[1]
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and can be automated for high-throughput applications.[1]
Materials:
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or low percentage of methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Plasma or serum sample with internal standard
-
Solvent evaporator
-
Reconstitution solution
Procedure:
-
Condition the SPE cartridge with the conditioning solvent followed by the equilibration solvent.[1]
-
Load the plasma or serum sample (pre-treated with an internal standard) onto the cartridge.[1]
-
Wash the cartridge with the wash solvent to remove interferences.[1]
-
Elute the analytes with the elution solvent.[1]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Typical LC Conditions
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.4 - 0.5 mL/min[3][5][10] |
| Gradient | A gradient is typically used, starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for column re-equilibration.[3][5] |
| Column Temperature | 40 - 50 °C[3][5] |
| Injection Volume | 5 - 20 µL[10] |
Typical MS Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantitative analysis.[1] Electrospray ionization (ESI) in negative mode is often preferred for the detection of acidic metabolites.[1]
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode[1] |
| Capillary Voltage | -2.8 kV[1] |
| Source Temperature | 150 °C[1] |
| Desolvation Temperature | 650 °C[1] |
| Cone Gas Flow | 0.18 L/min[1] |
| Desolvation Gas Flow | 1200 L/h[1] |
Example MRM Transitions
The following table provides example MRM transitions for CBD and its major metabolites. These values should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| CBD | 313.2 | 259.1 |
| 7-OH-CBD | 329.2 | 233.1 |
| 7-COOH-CBD | 343.2 | 299.1 |
| 6-α-OH-CBD | 329.2 | 271.1 |
| 6-β-OH-CBD | 329.2 | 271.1 |
| CBD-d3 (IS) | 316.2 | 262.1 |
Quantitative Data Summary
The performance of analytical methods for CBD and its metabolites is assessed through validation parameters such as linearity, limit of quantification (LLOQ), precision, and accuracy. The following tables summarize quantitative data from published methods.
Table 1: Linearity and LLOQ of CBD and its Metabolites
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| CBD | 1 - 500 | 1 | [3][11] |
| 7-OH-CBD | 1 - 500 | 1 | [3][11] |
| 7-COOH-CBD | 1 - 10,000 | 20 | [3][11] |
| 6-α-OH-CBD | 1 - 25 | 0.5 | [3][11] |
| 6-β-OH-CBD | 1 - 25 | 0.5 | [3][11] |
| CBD | 0.5 - 50 µg/L | 0.5 µg/L | [5] |
Table 2: Precision and Accuracy of CBD and its Metabolites
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| CBD & Metabolites | Low, Mid, High | <15% | <15% | 85-115% | [3][11] |
| THC & Metabolites (including CBD) | Low, Mid, High | 2.4 - 8.5% | N/A | 95.1 - 113% | [5] |
Signaling Pathways of Cannabidiol
CBD exerts its therapeutic effects through a complex interplay with various molecular targets.[10] Unlike THC, it has a low affinity for the primary cannabinoid receptors CB1 and CB2 but can act as a negative allosteric modulator of CB1 receptors.[12] Its pharmacological actions are also mediated by interactions with other receptors and ion channels.
CBD's interaction with the endocannabinoid system includes the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide.[12] This leads to increased anandamide levels and subsequent activation of cannabinoid receptors.[12] Furthermore, CBD's agonistic activity at the 5-HT1A serotonin receptor is believed to contribute to its anxiolytic and antidepressant effects.[12] Its interaction with TRPV1 channels may play a role in its pain-modulating properties.[12][13] CBD has also been shown to function as a GPR55 antagonist.[12]
Conclusion
The protocols and data presented here provide a comprehensive guide for the identification and quantification of CBD and its major metabolites in biological matrices using LC-MS/MS. The selection of an appropriate sample preparation technique and the optimization of LC and MS conditions are critical for achieving reliable and accurate results. Proper method validation is essential to ensure the quality of the data generated. These analytical methods are invaluable for advancing our understanding of CBD's pharmacology and for the development of CBD-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations [mdpi.com]
- 4. UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Cannabinoids and their Free and Glucuronide Metabolites in Whole Blood by Disposable Pipette Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azooptics.com [azooptics.com]
- 8. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. curaleafclinic.com [curaleafclinic.com]
- 13. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Canbisol
For Research Use Only. Not for use in diagnostic procedures.
Note: Canbisol is a fictional compound name. The following data, protocols, and safety guidelines are provided as an illustrative example based on the properties of potent synthetic cannabinoid receptor agonists (SCRAs) used in preclinical research. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are using and adhere to their institution's safety and waste disposal regulations.
Application Notes: Best Practices for Handling and Disposal
Introduction
This compound is a potent, high-affinity synthetic agonist for cannabinoid receptors CB1 and CB2. Due to its significant physiological effects, extreme caution must be exercised during handling, storage, and disposal to ensure personnel safety and prevent environmental contamination. These notes provide essential guidelines for researchers, scientists, and drug development professionals.
Safe Handling and Personal Protective Equipment (PPE)
This compound is a potent psychoactive compound and should be handled in a controlled laboratory environment.[1]
-
Engineering Controls: All work involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Double-gloving is recommended when handling the pure compound or high concentrations.
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Lab Coat: A buttoned lab coat must be worn to protect from skin contact.
-
Respiratory Protection: In cases where engineering controls are not sufficient to control airborne levels, a NIOSH-approved respirator may be necessary.[2]
-
-
Hygiene: Avoid all direct contact. Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling this compound, before leaving the lab, and before breaks.[2][3]
Storage Conditions
Proper storage is critical to maintain the integrity of this compound and ensure security.
-
Temperature: Store this compound at -20°C for long-term stability.[4]
-
Light and Air: Protect from light and moisture. Store in a tightly sealed, opaque container.[4][5]
-
Security: As a potent psychoactive substance, this compound should be stored in a secure, locked location with restricted access, such as a locked cabinet or safe.[6] All usage must be meticulously documented in a logbook.
Spill and Exposure Procedures
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Ingestion or Inhalation: Move the individual to fresh air. Seek immediate medical attention for any exposure.[3]
Disposal of this compound Waste
All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[7][8][9]
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid waste (e.g., contaminated tips, tubes, PPE) separate from liquid waste (e.g., unused solutions, solvent rinsates).[7]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible container.[7][9] Do not dispose of this compound solutions down the drain.[8][10][11]
-
Solid Waste: All disposables that have come into contact with this compound (gloves, pipette tips, vials, etc.) must be placed in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[8][9]
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the in vitro binding affinity and functional potency of this compound at human cannabinoid receptors. Data are representative and based on the synthetic cannabinoid agonist CP 55,940.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
|---|
| this compound (analog: CP 55,940) | 0.6 - 5.0 | 0.7 - 2.6 |
Ki values were determined by competitive radioligand binding assays using membranes from cells expressing human CB1 or CB2 receptors.
Table 2: Cannabinoid Receptor Functional Potency (EC50/IC50)
| Assay Type | Receptor | This compound EC50/IC50 (nM) |
|---|---|---|
| G-protein Activation ([³⁵S]GTPγS) | CB1 | 0.2 |
| G-protein Activation ([³⁵S]GTPγS) | CB2 | 0.3 |
| Adenylate Cyclase Inhibition (cAMP) | CB1 | 1.83 |
| Adenylate Cyclase Inhibition (cAMP) | CB2 | 2.89 |
Functional potency was determined in cell-based assays measuring G-protein activation or inhibition of forskolin-stimulated cAMP accumulation.[12]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand, [³H]CP-55,940, from human CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (Specific Activity: ~120-180 Ci/mmol).
-
Unlabeled Ligand (for non-specific binding): 10 µM CP-55,940 or WIN 55,212-2.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (GF/C, pre-soaked in 0.5% PEI), liquid scintillation counter, scintillation fluid.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer. Prepare working solutions of [³H]CP-55,940 (final concentration ~0.7 nM) and the unlabeled ligand for non-specific binding (final concentration 10 µM) in Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL [³H]CP-55,940 + 50 µL Assay Buffer + 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL [³H]CP-55,940 + 50 µL unlabeled ligand + 100 µL membrane preparation.
-
Competitive Binding: 50 µL [³H]CP-55,940 + 50 µL this compound dilution + 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapidly filtering the plate contents through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Canonical signaling pathway of the CB1 receptor upon activation by an agonist like this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Lipophilic Cannabinoids
Disclaimer: This technical support center addresses strategies to improve the bioavailability of lipophilic cannabinoids. While the query specifically mentioned "Canbisol" (Nabidrox), publicly available research on its bioavailability is limited. Therefore, this guide extensively utilizes data and methodologies established for Cannabidiol (CBD), a well-researched lipophilic cannabinoid that shares similar physicochemical challenges, namely low aqueous solubility and extensive first-pass metabolism. The principles and techniques described herein are broadly applicable to researchers working to enhance the systemic exposure of this compound and other similar cannabinoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of lipophilic cannabinoids like this compound and CBD?
A1: The primary challenges stem from their inherent physicochemical properties. Being highly lipophilic, they have very low water solubility, which limits their dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1][2][3][4][5] Furthermore, after absorption, they undergo extensive first-pass metabolism in the liver, where a significant portion of the compound is broken down before it can reach systemic circulation.[1][6] For instance, the oral bioavailability of CBD is estimated to be as low as 6% in humans under fasting conditions.[1][6][7]
Q2: How does co-administration with food, particularly high-fat meals, impact bioavailability?
A2: Co-administration with high-fat meals can significantly increase the oral bioavailability of lipophilic cannabinoids, in some cases by up to four or five times.[6][8][9][10] The lipids in the meal stimulate the release of bile salts, which aid in the emulsification and solubilization of the cannabinoid, enhancing its absorption through the intestinal lymphatic system. This route partially bypasses the liver, thereby reducing first-pass metabolism.[7]
Q3: What are the most promising formulation strategies to improve the bioavailability of these compounds?
A3: Several advanced formulation strategies have shown great promise:
-
Lipid-Based Formulations: These include solutions in oils, self-emulsifying drug delivery systems (SEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS).[1][2][3] SNEDDS are particularly effective as they spontaneously form a nanoemulsion in the gut, increasing the surface area for absorption.[1]
-
Nanotechnology Platforms: Nanocarriers such as nanoemulsions, liposomes, polymeric micelles, and nanostructured lipid carriers (NLCs) can encapsulate the cannabinoid, improving its solubility, stability, and absorption.[1][11][12][13]
-
Amorphous Solid Dispersions: By dispersing the cannabinoid in a polymer matrix in an amorphous state, its solubility and dissolution rate can be significantly increased compared to its crystalline form.[14]
-
Cyclodextrin Inclusion Complexes: Encapsulating the cannabinoid molecule within a cyclodextrin complex can enhance its aqueous solubility.[1][14]
Q4: Are there alternative routes of administration that can bypass the issues of oral delivery?
A4: Yes, several alternative routes can offer improved bioavailability by avoiding the gastrointestinal tract and first-pass metabolism:
-
Sublingual/Buccal: Administration under the tongue or in the cheek allows for direct absorption into the bloodstream through the oral mucosa.[9]
-
Intranasal and Inhalation: These routes provide rapid onset of action and direct delivery to the plasma and brain.[2] The bioavailability of smoked CBD has been reported to be around 31%.[15]
-
Transdermal: Application to the skin can provide slow, sustained systemic delivery.[2]
Q5: What is the role of bioenhancers in improving cannabinoid bioavailability?
A5: Bioenhancers are compounds that can increase the absorption and systemic exposure of other substances. A notable example is piperine, the active compound in black pepper.[8][9] Piperine can inhibit drug-metabolizing enzymes in the liver and intestinal wall, thereby reducing first-pass metabolism and increasing the amount of active cannabinoid that reaches the bloodstream.[9]
Troubleshooting Guide for Experimental Work
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low in vivo exposure despite high drug loading in lipid-based formulation. | Poor emulsification in the GI tract.Precipitation of the drug upon dilution.Instability of the formulation. | Optimize the surfactant and co-surfactant concentration in your SEDDS/SNEDDS to ensure the formation of stable, fine nanoemulsions.Perform in vitro dispersion tests in simulated gastric and intestinal fluids to check for precipitation.Assess the physical and chemical stability of the formulation under relevant storage conditions. |
| Inconsistent results between experimental batches of nanosuspensions. | Crystal growth or aggregation over time.Variability in the precipitation process. | Optimize the concentration and type of stabilizer (e.g., surfactants, polymers) to prevent particle aggregation.Precisely control parameters like temperature, stirring rate, and addition rate during the antisolvent precipitation process.Characterize particle size, polydispersity index, and zeta potential immediately after preparation and during stability studies. |
| Failure to achieve significant improvement in bioavailability with a pro-drug approach. | Slow or incomplete conversion of the pro-drug to the active cannabinoid in vivo. | Select a pro-drug moiety that is efficiently cleaved by relevant physiological enzymes (e.g., esterases).Conduct in vitro metabolism studies using liver microsomes or plasma to confirm the conversion rate.Ensure the pro-drug itself has favorable absorption characteristics. |
| High variability in pharmacokinetic data within the same animal group. | Food effect (if animals are not fasted or fed a controlled diet).Inaccurate or inconsistent dosing.Formulation instability leading to non-uniform drug content. | Standardize feeding conditions (e.g., fasting overnight before dosing, or co-administering with a standardized high-fat meal).Ensure accurate and consistent administration techniques (e.g., oral gavage volume).Verify the homogeneity and drug content of the formulation before each experiment. |
Data Presentation: Bioavailability Enhancement Strategies
Table 1: Impact of Administration Conditions on CBD Bioavailability
| Administration Condition | Fold Increase in Bioavailability (Approx.) | Key Mechanism | Reference |
| Oral (Fasting) | Baseline (6%) | Standard absorption | [1][6] |
| Oral with High-Fat Meal | 4-5x | Enhanced solubilization, lymphatic uptake | [6][8][9] |
| Smoked/Inhaled | ~5x | Bypasses first-pass metabolism | [15] |
Table 2: Comparison of Advanced Formulation Strategies for CBD
| Formulation Type | Achieved Oral Bioavailability | Key Advantages | Reference |
| Nanosuspension | Not explicitly stated, but showed 91.57% in vitro dissolution vs 42.91% for raw CBD. | Enhanced dissolution rate due to increased surface area. | [1] |
| Nanostructured Lipid Carriers (NLCs) | 27% | Improved solubility, stability, and controlled release. | [4][13] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Strong translational potential, but specific bioavailability values vary. | Spontaneous nanoemulsion formation, improved solubility and permeability. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Cannabinoid-Loaded Nanostructured Lipid Carrier (NLC) via Hot Homogenization
-
Preparation of Lipid Phase:
-
Melt a mixture of a solid lipid (e.g., Glyceryl monostearate) and a liquid lipid (e.g., Oleic acid) at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve the accurately weighed cannabinoid (e.g., this compound) in the molten lipid mixture under constant stirring until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Heat an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500 bar) to reduce the particle size to the nanometer range.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets leads to the formation of NLCs.
-
-
Characterization:
-
Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
-
Protocol 2: Preparation of a Cannabinoid Nanosuspension via Antisolvent Precipitation
-
Preparation of Solvent Phase:
-
Dissolve the cannabinoid in a suitable organic solvent in which it is freely soluble (e.g., ethanol, acetone) to create a concentrated solution.
-
-
Preparation of Antisolvent Phase:
-
Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Tween 80). The cannabinoid should be poorly soluble in this phase.
-
-
Precipitation:
-
Inject the solvent phase into the vigorously stirred antisolvent phase at a controlled rate using a syringe pump. The rapid change in solvent polarity causes the cannabinoid to precipitate as nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanosuspension can be lyophilized (freeze-dried). A cryoprotectant (e.g., mannitol, bovine serum albumin) should be added before freezing to prevent particle aggregation.[1]
-
-
Characterization:
-
Characterize the nanosuspension for particle size, PDI, and morphology (e.g., using scanning electron microscopy). Perform in vitro dissolution studies to assess the enhancement in dissolution rate.
-
Mandatory Visualizations
Caption: Workflow for Nanostructured Lipid Carrier (NLC) preparation.
Caption: Pathways affecting oral cannabinoid bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery [mdpi.com]
- 4. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulating cannabinoids with lipid excipients | Gattefossé [gattefosse.com]
- 6. Critical Aspects Affecting Cannabidiol Oral Bioavailability and Metabolic Elimination, and Related Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purehemp.pl [purehemp.pl]
- 9. cannadorra.com [cannadorra.com]
- 10. nextevo.com [nextevo.com]
- 11. | Drug delivery systems for cannabinoids products | Cannabinoids Research [cannabinoids.huji.ac.il]
- 12. Cannabidiol-Loaded Nanocarriers and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabidiol aqueous solubility enhancement: Comparison of three amorphous formulations strategies using different type of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
Troubleshooting Canbisol precipitation in aqueous solutions
Disclaimer: Canbisol is a hypothetical compound developed for illustrative purposes. The data, protocols, and troubleshooting advice provided below are based on general principles for handling poorly water-soluble compounds in a research setting and should be adapted as needed for actual experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a synthetic, hydrophobic small molecule under investigation for its therapeutic potential. Its low aqueous solubility stems from a molecular structure rich in non-polar hydrocarbon regions, which are energetically unfavorable in the highly polar environment of water. This leads to the compound aggregating and precipitating out of solution.
Q2: My this compound precipitated immediately after I diluted my DMSO stock solution with an aqueous buffer. What happened?
This is a common issue known as "crashing out." It occurs due to a rapid and drastic change in solvent polarity.[1] When the aqueous buffer is added to the concentrated DMSO stock, the local environment becomes predominantly aqueous, and the this compound molecules, no longer soluble, rapidly aggregate and precipitate.
Q3: My this compound solution was clear at first but became cloudy after a few hours at 37°C. What could be the cause?
This phenomenon is often due to the formation of a supersaturated solution that is thermodynamically unstable.[1][2] Over time, or with changes in temperature, the compound begins to crystallize or aggregate to reach a more stable, lower-energy state, resulting in delayed precipitation.[1][2] Temperature fluctuations can directly impact solubility, and for some compounds, solubility decreases as temperature increases.[1]
Q4: How does the pH of my buffer affect this compound's solubility?
The solubility of compounds that are weak acids or bases is highly dependent on pH.[3][4][5][6][7] this compound is a weakly acidic compound (hypothetical pKa = 7.8).
-
In acidic to neutral buffers (pH < 7.8): this compound will be in its neutral, protonated form, which is less soluble in water.
-
In basic buffers (pH > 7.8): this compound will be deprotonated to its conjugate base, an ionized form that is more soluble in aqueous solutions. Therefore, increasing the pH above its pKa will increase its solubility.[3][6]
Q5: Can I use co-solvents other than DMSO to improve solubility?
Yes, several water-miscible organic solvents can be used as co-solvents to improve the solubility of hydrophobic compounds.[8][9][10] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol (PEG). The choice of co-solvent may depend on the specific requirements and constraints of your experiment, such as cell toxicity limits.[11]
Troubleshooting Guide: this compound Precipitation
This guide addresses specific precipitation issues in a question-and-answer format.
Issue 1: Immediate precipitation upon preparing the working solution.
-
Question: I added my this compound stock in DMSO to my cell culture media, and it immediately turned cloudy. How can I fix this?
-
Possible Cause: The final concentration of DMSO is too low to maintain this compound's solubility, and the order of addition was incorrect.
-
Solution:
-
Change the Order of Addition: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer or media.[1] Never add the aqueous solution directly to the small volume of organic stock.[1]
-
Increase Final Co-solvent Concentration: If your experimental system allows, increase the final concentration of DMSO. For many cell-based assays, a final DMSO concentration of up to 0.5% is tolerable.
-
Vortexing: After adding the stock solution, continue to vortex or stir the solution for an additional 30-60 seconds to ensure thorough mixing.[1]
-
Issue 2: Solution becomes cloudy over time or after temperature change.
-
Question: My this compound working solution in PBS was clear when I made it, but after incubating for an hour at room temperature, I see a fine precipitate. What should I do?
-
Possible Cause: The initial solution was supersaturated and has now equilibrated, or the temperature change affected solubility.
-
Solution:
-
Adjust Buffer pH: Since this compound is a weak acid, increasing the pH of your PBS buffer will increase its solubility. Prepare a working solution in PBS at pH 8.0 or higher.
-
Use a Different Buffer System: Consider using a buffer system with a higher pH, such as Tris-HCl, if compatible with your experiment.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution to below its kinetic solubility limit under your experimental conditions.
-
Issue 3: Inconsistent results that may be due to undetected precipitation.
-
Question: My experimental replicates are showing high variability. I suspect this compound might be precipitating at a microscopic level. How can I check for this?
-
Possible Cause: Nanoparticles or micro-precipitates are forming that are not visible to the naked eye but can affect the active concentration of the compound.
-
Solution:
-
Perform a Kinetic Solubility Assay: Measure the turbidity of your solution over time. Prepare serial dilutions of this compound in your experimental buffer in a 96-well plate. Measure the absorbance at a high wavelength (e.g., 650 nm) at regular intervals. An increase in absorbance indicates precipitation.[1]
-
Filtration: Before use, filter your final working solution through a 0.22 µm syringe filter. This will remove any existing aggregates. However, be aware that if the solution is supersaturated, more precipitate may form after filtration.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound Under Various Conditions
| Parameter | Condition | Aqueous Solubility (µM) | Notes |
| pH | pH 6.5 (in PBS) | 5 | Below pKa, compound is mostly neutral and insoluble. |
| pH 7.4 (in PBS) | 12 | Standard physiological pH. | |
| pH 8.5 (in Tris Buffer) | 55 | Above pKa, compound is ionized and more soluble. | |
| Co-solvent | 0.1% DMSO in PBS pH 7.4 | 25 | Common concentration for cell culture. |
| 0.5% DMSO in PBS pH 7.4 | 80 | Higher co-solvent concentration aids solubility. | |
| 1.0% Ethanol in PBS pH 7.4 | 65 | Ethanol is a viable alternative to DMSO. | |
| Temperature | 4°C | 15 | Lower temperature can sometimes increase solubility. |
| 25°C (Room Temp) | 12 | Baseline condition. | |
| 37°C | 9 | Solubility may decrease at higher temperatures. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 314.47 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.
-
Procedure: a. Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. b. Carefully weigh approximately 3.14 mg of this compound powder into the tube. Record the exact weight. c. Using the formula: Volume (mL) = [Mass (mg) / 314.47 ( g/mol )] / 10 (mmol/L), calculate the precise volume of DMSO needed to achieve a 10 mM concentration. d. Add the calculated volume of anhydrous DMSO to the tube. e. Close the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect to ensure no solid particles remain. f. Aliquot into single-use volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a 20 µM this compound Working Solution in PBS (pH 8.5)
-
Materials: 10 mM this compound stock in DMSO, sterile Phosphate Buffered Saline (PBS, pH 8.5), sterile conical tube, vortex mixer.
-
Procedure: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Add 9.998 mL of sterile PBS (pH 8.5) to a 15 mL sterile conical tube. c. While vigorously vortexing the PBS, add 2 µL of the 10 mM this compound stock solution dropwise into the center of the vortex. d. Continue vortexing for an additional 30 seconds to ensure thorough mixing. e. Visually inspect the solution against a dark background for any signs of cloudiness or precipitation. f. Use the working solution immediately for your experiment. This solution contains a final DMSO concentration of 0.02%.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Canbisol Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Canbisol in in vivo experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of this compound dosage and administration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: For initial studies, a dose range of 5-10 mg/kg is often recommended.[1][2] However, the optimal dose is highly dependent on the animal model, the specific therapeutic indication, and the route of administration. A dose-response study is critical to determine the effective dose for your specific experimental context. Some studies have explored doses up to 50 mg/kg/day for certain conditions.[3]
Q2: this compound has poor aqueous solubility. What is the best vehicle for in vivo administration?
A2: Due to its high lipophilicity, this compound requires a non-aqueous vehicle for solubilization.[4][5] A common and effective vehicle formulation consists of a mixture of Ethanol, a surfactant like Tween 80 or Cremophor EL, and saline. A typical ratio is 1:1:18 (Ethanol:Tween 80:Saline). It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[6] Lipid-based formulations, such as those using sesame oil, have also been shown to improve bioavailability.[7]
Q3: What are the expected pharmacokinetic properties of this compound?
A3: The pharmacokinetics of cannabinoids like this compound are heavily influenced by the route of administration.[8]
-
Intraperitoneal (i.p.) injection: This route is common in rodent studies and generally leads to rapid absorption, with peak plasma concentrations observed within 30-60 minutes.
-
Oral gavage (p.o.): Oral administration results in slower absorption and lower bioavailability (typically 4-20%) due to significant first-pass metabolism in the liver.[9][10][11][12] Peak plasma concentrations may not be reached for 1-5 hours.[10]
-
Intravenous (i.v.): This route provides 100% bioavailability with peak plasma concentrations achieved almost immediately.[8]
This compound is highly lipid-soluble and distributes extensively into fatty tissues, which can act as a long-term reservoir, leading to a long terminal half-life.[8][9][11]
Q4: What are the known mechanisms of action for this compound?
A4: this compound, like other cannabinoids, is thought to exert its effects primarily through interaction with the endocannabinoid system (ECS). The canonical signaling pathway involves binding to cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[12][13][14] Activation of these receptors, particularly through Gαi/o proteins, typically leads to an inhibitory signal by inhibiting adenylyl cyclase, reducing cyclic adenosine monophosphate (cAMP), and modulating ion channels.[14][15] This cascade can influence neurotransmitter release and other cellular processes.[14]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect at the expected dose. | 1. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[5] 2. Incorrect Vehicle/Solubility: this compound may have precipitated out of the solution upon injection. 3. Dose Too Low: The dose might be below the therapeutic threshold for your specific model.[3] 4. Rapid Metabolism: The compound is being cleared too quickly.[8][11] | 1. Optimize Formulation: Consider using lipid-based formulations or nanoemulsions to improve absorption.[7][16] 2. Verify Solution: Prepare the vehicle fresh. Warm the solution slightly (~37°C) and vortex thoroughly before injection to ensure this compound is fully dissolved. Visually inspect for any precipitate. 3. Conduct Dose-Response Study: Test a wider range of doses (e.g., 5, 10, 25, 50 mg/kg) to establish an efficacy curve.[17][18] 4. Pharmacokinetic Analysis: Perform a PK study to measure plasma and brain concentrations of this compound over time. |
| High variability in animal response. | 1. Inconsistent Administration: Variation in injection volume or technique (e.g., subcutaneous vs. true intraperitoneal injection). 2. Formulation Instability: this compound is not staying in solution consistently across all preparations. 3. Individual Animal Differences: Biological variability in metabolism, age, or sex can influence response.[2][19] | 1. Standardize Protocol: Ensure all personnel are trained on consistent administration techniques. Use appropriate needle sizes and injection volumes based on animal weight. 2. Improve Formulation Method: Prepare a single batch of the this compound solution for each experimental cohort to minimize variation. Always vortex immediately before drawing each dose. 3. Increase Sample Size: A larger 'n' per group can help overcome individual variability. Ensure animals are properly randomized. |
| Adverse events or toxicity observed (e.g., sedation, hypothermia). | 1. Dose Too High: Cannabinoids can have a biphasic dose-response, with high doses leading to sedation or other CNS depressant effects.[6][20] 2. Vehicle Toxicity: The solvent vehicle (e.g., Ethanol, Tween 80) may be causing adverse effects at the administered volume. | 1. Reduce Dose: Lower the administered dose. Refer to your dose-response data to find a dose that is effective but well-tolerated. 2. Run Vehicle Controls: Always include a group that receives only the vehicle to isolate its effects. If the vehicle is toxic, explore alternative formulations (e.g., different surfactants, lipid-based carriers).[7] |
| Unexpected behavioral or physiological outcomes. | 1. Off-Target Effects: this compound may interact with other receptors or channels beyond CB1/CB2.[21] 2. Metabolite Activity: Active metabolites of this compound could be responsible for the observed effects.[9] 3. Biphasic Effects: Cannabinoids can exhibit opposite effects at low vs. high doses.[20] | 1. Review Literature: Research the pharmacology of this compound and similar compounds for known off-target activities. 2. Metabolite Profiling: Conduct studies to identify and quantify major metabolites in plasma and target tissues.[2][5] 3. Comprehensive Dose-Response: Ensure your dose-finding study covers a broad range to identify any biphasic effects. |
Data Presentation: Pharmacokinetic & Dosing Parameters
The following tables summarize typical pharmacokinetic and dosing parameters for cannabinoid compounds administered to rodents, which can serve as a baseline for designing this compound experiments.
Table 1: Comparative Pharmacokinetics by Administration Route
| Route | Bioavailability (%) | Tmax (Time to Peak Plasma Conc.) | Key Characteristics |
| Oral (p.o.) | 4 - 20%[9][11][12] | 1 - 5 hours[10] | High first-pass metabolism, variable absorption.[10] |
| Intraperitoneal (i.p.) | Variable, generally > Oral | 30 - 60 minutes | Common for preclinical studies, bypasses first-pass metabolism. |
| Intravenous (i.v.) | 100% | < 10 minutes[8] | Rapid onset, immediate systemic distribution. |
| Inhalation | 10 - 35%[12] | < 10 minutes[8] | Rapid onset, similar to IV but less common in rodent research. |
Table 2: Example Dose Ranges for In Vivo Rodent Studies
| Study Type | Typical Dose Range (mg/kg) | Endpoint Examples | Reference |
| Behavioral (Anxiety) | 5 - 20 | Elevated Plus Maze, Open Field Test | [1] |
| Analgesia (Pain) | 5 - 30 | Hot Plate Test, Von Frey Filaments | [6] |
| Anti-inflammatory | 1 - 25 | Paw Edema, Cytokine Levels | [18] |
| Neuroprotection | 10 - 50 | Stroke Models, Seizure Models | [3] |
| Pharmacokinetics | 1 - 10 | Plasma/Brain Concentration Analysis | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
-
Objective: To prepare a clear, injectable solution of this compound for i.p. administration in mice.
-
Materials:
-
This compound (crystalline powder)
-
Ethanol (200 proof, USP grade)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
In a sterile tube, dissolve the required amount of this compound powder in Ethanol to create a concentrated stock. For a final dose of 10 mg/kg, you might create a 20 mg/mL stock. Vortex thoroughly until fully dissolved.
-
Add an equal volume of Tween 80 to the this compound/Ethanol solution (maintaining a 1:1 ratio of Ethanol to Tween 80). Vortex again until the solution is homogenous.
-
Slowly add 18 parts of pre-warmed (37°C) sterile saline to the mixture while continuously vortexing. For every 1 part Ethanol and 1 part Tween 80, add 18 parts saline.
-
The final solution should be clear. If it is cloudy or contains precipitate, the concentration may be too high.
-
Prepare a vehicle control solution using the same procedure but without this compound (1:1:18 ratio of Ethanol:Tween 80:Saline).
-
Administer to animals based on body weight (e.g., 10 mL/kg volume). Always vortex the solution immediately before drawing each dose into the syringe.
-
Protocol 2: Dose-Response Study Workflow
-
Objective: To determine the effective and tolerated dose range of this compound for a specific phenotype.
-
Procedure:
-
Group Allocation: Randomly assign animals (e.g., C57BL/6J mice, n=8-10 per group) to several treatment groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 5 mg/kg)
-
Group 3: this compound (e.g., 10 mg/kg)
-
Group 4: this compound (e.g., 25 mg/kg)
-
Group 5: Positive Control (if applicable)
-
-
Administration: Administer the assigned treatment via the chosen route (e.g., i.p. injection).
-
Observation: Monitor animals for any acute adverse effects (e.g., sedation, ataxia, abnormal breathing) for at least 60 minutes post-injection.
-
Behavioral/Physiological Testing: At a predetermined time point based on expected Tmax (e.g., 30-60 minutes post-i.p. injection), perform the primary efficacy test (e.g., elevated plus maze, hot plate test).[6]
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses against the vehicle control.
-
Dose Selection: Select the lowest dose that produces a significant therapeutic effect without causing significant adverse events for use in subsequent efficacy studies.
-
Visualizations
Signaling and Experimental Workflows
Caption: Canonical this compound signaling pathway via CB1/CB2 receptor activation.
Caption: Experimental workflow for a dose-finding study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Acute Cannabinoids Produce Robust Anxiety-Like and Locomotor Effects in Mice, but Long-Term Consequences Are Age- and Sex-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the optimal dose of cannabidiol by intrabuccal administration in Kramnik (C3HeB/FeJ) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of cannabidiol dosing in clinical populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017072762A1 - Novel cannabinoid formulations - Google Patents [patents.google.com]
- 5. Current Challenges and Opportunities for Improved Cannabidiol Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 7. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepermanentejournal.org [thepermanentejournal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery | MDPI [mdpi.com]
- 17. Tolerance and cross-tolerance to cannabinoids in mice: schedule-controlled responding and hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. centerformedicalcannabis.com [centerformedicalcannabis.com]
- 19. researchgate.net [researchgate.net]
- 20. An Individuality of Response to Cannabinoids: Challenges in Safety and Efficacy of Cannabis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Canbisol Resistance in Cancer Cell Lines
Fictional Drug Context: Canbisol is a novel, potent, and selective inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). It is under investigation for the treatment of various solid tumors, particularly those harboring activating mutations in the PIK3CA gene.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that competitively binds to the ATP-binding pocket of the p110α subunit of PI3K. This action inhibits the kinase activity of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2][3] The subsequent reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.[3][4] By inhibiting the PI3K/Akt/mTOR pathway, this compound aims to reduce cancer cell growth, proliferation, and survival.[5][6]
Q2: My this compound-sensitive cancer cell line is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A2: Acquired resistance to PI3Kα inhibitors like this compound is a significant challenge. Several mechanisms have been identified:
-
Reactivation of the PI3K Pathway: Cancer cells can develop secondary mutations in PIK3CA or acquire mutations in other components of the pathway, such as inactivating mutations in the tumor suppressor PTEN, which can restore PIP3 levels and reactivate Akt signaling.[3][7]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K pathway by upregulating parallel signaling cascades. A common mechanism is the activation of the MAPK/ERK pathway, which can also promote cell survival and proliferation.[8][9]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K/Akt pathway can lead to a feedback loop that increases the expression and activity of RTKs such as HER2/3.[1][2] This can lead to the reactivation of both the PI3K and MAPK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm that my cancer cell line has developed resistance to this compound?
A3: To confirm resistance, a combination of functional and molecular assays is recommended:
-
Determine the IC50 Value: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
-
Assess PI3K Pathway Activity: Use Western blotting to analyze the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein.[4][10] In resistant cells, you may observe a reduced ability of this compound to suppress the phosphorylation of these proteins.
-
Investigate Bypass Pathways: If you suspect the activation of compensatory pathways, perform Western blotting for key markers of those pathways, such as phosphorylated ERK (p-ERK) for the MAPK pathway.
Troubleshooting Guides
Problem 1: I am not observing a decrease in p-Akt levels in my sensitive cell line after this compound treatment.
| Potential Cause | Troubleshooting Suggestion |
| Low Basal p-Akt Levels | To induce Akt phosphorylation, consider stimulating serum-starved cells with a growth factor (e.g., 100 ng/mL IGF-1 or EGF for 15-30 minutes).[11] |
| Phosphatase Activity | Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and that samples are kept on ice at all times.[11] |
| Insufficient Protein Loaded | For phospho-proteins, which are often low in abundance, it is recommended to load a higher amount of total protein (30-50 µg) per lane on your SDS-PAGE gel.[11] |
| Suboptimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration for your primary antibody.[11] |
Problem 2: My cell viability assay results are inconsistent and show high variability.
| Potential Cause | Troubleshooting Suggestion |
| Inhibitor Precipitation | Visually inspect your culture medium for any signs of this compound precipitation. If precipitation is observed, consider using a lower concentration or a different solvent for your stock solution.[11] |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to ensure an even distribution of cells across the wells of your microplate. |
| Edge Effects in Microplates | To minimize "edge effects," avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure that the incubation time with the viability reagent (e.g., MTT, WST-1) is consistent for all plates.[12] |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | PIK3CA Status | This compound IC50 (nM) | Fold Resistance |
| MCF-7 (Parental) | E545K Mutant | 50 | - |
| MCF-7 (Resistant) | E545K Mutant | 1500 | 30 |
| T47D (Parental) | H1047R Mutant | 75 | - |
| T47D (Resistant) | H1047R Mutant | 2250 | 30 |
Table 2: Synergistic Effects of this compound in Combination with Other Inhibitors in Resistant MCF-7 Cells
| Combination | Concentration Range | Combination Index (CI) at ED50 | Interpretation |
| This compound + Everolimus (mTOR inhibitor) | 10-1000 nM | 0.4 | Synergistic |
| This compound + Selumetinib (MEK inhibitor) | 10-1000 nM | 0.6 | Synergistic |
| This compound + Palbociclib (CDK4/6 inhibitor) | 10-1000 nM | 0.8 | Additive to Synergistic |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[11]
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO-containing medium). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for PI3K Pathway Proteins
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve them for 4-6 hours. Treat with this compound at the desired concentration (e.g., IC50) for various time points.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[16] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[17] Incubate with primary antibodies for p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.[18] Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for investigating this compound resistance.
Caption: Key mechanisms of resistance to this compound.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - SG [thermofisher.com]
How to minimize off-target effects of Canbisol
Technical Support Center: Canbisol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target the kinase domain of Target Kinase X (TKX), a key protein in the "Pathway A" signaling cascade. By inhibiting TKX, this compound is intended to block downstream substrate phosphorylation, leading to a reduction in proliferative signaling.
Q2: What are the known or potential off-target effects of this compound?
A2: While designed for selectivity, high concentrations of this compound may interact with other kinases that share structural homology in the ATP-binding pocket.[1] Pre-clinical profiling has identified potential low-affinity interactions with Target Kinase Y (TKY) and Target Kinase Z (TKZ). Inhibition of these kinases can lead to unintended cellular responses, such as cytotoxicity or modulation of alternative signaling pathways.[2] It is crucial to identify and minimize these interactions to ensure that the observed phenotype is a direct result of TKX inhibition.[3]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: A multi-faceted approach is recommended to differentiate on-target from off-target effects.[2]
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Off-target effects are more likely to occur at higher concentrations.[2][4]
-
Orthogonal Validation: Confirm key findings using a structurally unrelated inhibitor of TKX. If different inhibitors produce the same phenotype, it is more likely to be an on-target effect.[3][5]
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out TKX.[2][5] If the resulting phenotype mimics that of this compound treatment, it strongly supports an on-target mechanism.[3]
-
Control Compounds: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to rule out effects caused by the chemical scaffold itself.[2]
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The optimal concentration is highly cell-line dependent. We recommend performing a dose-response curve to determine the EC50 for TKX inhibition in your specific system (e.g., by monitoring the phosphorylation of a direct downstream substrate). As a starting point, a range of 10 nM to 1 µM is suggested. Always aim to use the lowest concentration that achieves the desired level of on-target inhibition to minimize potential off-target binding.[2][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity Observed at Effective Concentrations
| Potential Cause | Troubleshooting Steps | Rationale |
| Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Compare the cytotoxic IC50 with the on-target EC50 for TKX inhibition. 3. Test a structurally distinct inhibitor of TKX.[1] | 1. A broad kinase panel can reveal unexpected off-targets.[6] 2. A large discrepancy between the cytotoxic and on-target potency suggests off-target toxicity. 3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect related to TKX's role in that specific cell line. |
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
| Potential Cause | Troubleshooting Steps | Rationale |
| Cell line-specific expression levels of on-target (TKX) or off-target (TKY, TKZ) kinases. | 1. Characterize the relative expression levels of TKX, TKY, and TKZ in your cell lines via Western Blot, qPCR, or proteomics. 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate of TKX).[1] | 1. A cell line might be more sensitive to this compound if it highly expresses an off-target kinase or has low expression of the primary target. 2. This confirms that this compound is active on its intended target in all tested systems and that differences are not due to lack of target engagement. |
Issue 3: Lack of Expected Phenotype Despite Confirmed Target Inhibition
| Potential Cause | Troubleshooting Steps | Rationale |
| Activation of compensatory signaling pathways. [1] | 1. Probe for the activation of known compensatory or parallel pathways using Western blotting (e.g., for phosphorylated kinases in related pathways). 2. Consider genetic approaches (e.g., siRNA/CRISPR) to validate the role of TKX in the phenotype.[3] | 1. Cells can adapt to the inhibition of one pathway by upregulating another, masking the effect of the inhibitor. 2. Genetic methods provide an orthogonal approach to confirm the target's involvement in the phenotype, independent of a small molecule inhibitor.[2] |
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound
This table summarizes the inhibitory potency of this compound against its primary target (TKX) and known off-targets (TKY, TKZ). Data was generated using in vitro biochemical assays.
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| Target Kinase X (TKX) | 15 | Biochemical (Radiometric) | Primary Target |
| Target Kinase Y (TKY) | 850 | Biochemical (Radiometric) | 56-fold less potent than on TKX |
| Target Kinase Z (TKZ) | 1,200 | Biochemical (Radiometric) | 80-fold less potent than on TKX |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target protein (TKX) in intact cells by measuring changes in the protein's thermal stability.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer with protease/phosphatase inhibitors.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble TKX remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble TKX as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.[3]
Visualizations
Caption: this compound's intended mechanism of action via inhibition of Target Kinase X.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Canbisol assay variability and reproducibility issues
Welcome to the technical support center for Canbisol assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (also known as Nabidrox) is a synthetic cannabinoid derivative. It is a potent agonist for both the CB1 and CB2 cannabinoid receptors, with a high binding affinity for each.[1] These receptors are key components of the endocannabinoid system and are involved in a variety of physiological processes.
Q2: Why am I observing high variability in my this compound assay results between experiments?
High variability in cannabinoid assays is a known issue and can stem from several factors:
-
Lack of Standardization: The field of cannabinoid analysis often lacks standardized testing protocols, which can lead to significant differences in results between labs and even between different experiments in the same lab.[2][3]
-
Reagent Quality and Consistency: Variations in the purity of this compound, solvents, and other reagents can introduce variability.[4] It is crucial to use high-quality, consistent sources for all experimental components.
-
Cell-Based Assay Conditions: In cell-based assays, factors like cell line passage number, cell density, and media composition can significantly impact results.[5][6][7]
-
Ligand Stability: Cannabinoids can be susceptible to degradation from exposure to light or high temperatures. Improper storage and handling can lead to inconsistent compound concentrations.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Standard Curve
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Improper Standard Preparation | Ensure accurate weighing and serial dilutions. Re-prepare standards for each assay. |
| Standard Degradation | Aliquot standards and store them at the recommended temperature, protected from light. Avoid repeated freeze-thaw cycles. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.[8] |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation periods for all plates and experiments.[8] |
Issue 2: High Background Signal in the Assay
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and volume of wash steps to remove unbound reagents. |
| Cross-Reactivity of Antibodies | If using an immunoassay, ensure the specificity of the primary and secondary antibodies. |
| High Concentration of Detection Reagents | Optimize the concentration of the detection antibody or substrate to reduce non-specific signal.[9] |
| Edge Effects | Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations and evaporation.[8] |
Issue 3: No or Weak Signal Detected
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inactive Compound | Verify the purity and activity of the this compound stock. If possible, test with a new batch. |
| Incorrect Reagent Preparation | Double-check all reagent calculations and preparation steps. Ensure all components were added in the correct order. |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures. Ensure the assay buffer pH is correct. |
| Cell Health Issues | In cell-based assays, ensure cells are healthy and viable. Check for contamination.[5] |
Experimental Protocols
General Cannabinoid Receptor Binding Assay Protocol
This is a generalized protocol for a competitive binding assay to determine the affinity of this compound for cannabinoid receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the cannabinoid receptor of interest (CB1 or CB2).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with BSA).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound ligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity of the filter-bound ligand using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity (Ki) value.
General Cell-Based Functional Assay Protocol (cAMP Measurement)
This protocol measures the functional activity of this compound by quantifying its effect on cAMP levels.
-
Cell Culture: Culture cells expressing the target cannabinoid receptor (e.g., CHO-CB1 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.[10]
-
Assay Initiation: Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
cAMP Stimulation: Add a stimulating agent (e.g., forskolin) to all wells except the negative control to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Visualizations
Cannabinoid Receptor Signaling Pathway
dot digraph "Cannabinoid_Signaling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified Cannabinoid Receptor Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=2]; edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=2];
// Nodes this compound [label="this compound", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; CB1_CB2 [label="CB1/CB2 Receptors", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4", style="filled", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; Ion_Channels [label="Ion Channels", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response", shape=ellipse, fillcolor="#5F6368", style="filled", fontcolor="#FFFFFF"];
// Edges this compound -> CB1_CB2 [label="Binds to"]; CB1_CB2 -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits", arrowhead=tee]; G_protein -> MAPK [label="Activates"]; G_protein -> Ion_Channels [label="Modulates"]; AC -> cAMP [label="Produces", style=dashed]; cAMP -> Cellular_Response [label="Leads to"]; MAPK -> Cellular_Response [label="Leads to"]; Ion_Channels -> Cellular_Response [label="Leads to"]; } .dot Caption: this compound binding to CB1/CB2 receptors activates Gi/o proteins.
General Experimental Workflow for this compound Assay
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for a this compound Assay", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=2]; edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=2];
// Nodes Protocol_Design [label="1. Protocol Design & Optimization", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; Reagent_Prep [label="2. Reagent Preparation", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; Assay_Execution [label="3. Assay Execution", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; Data_Acquisition [label="4. Data Acquisition", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; Data_Analysis [label="5. Data Analysis", fillcolor="#5F6368", style="filled", fontcolor="#FFFFFF"]; Troubleshooting [label="6. Troubleshooting", shape=diamond, fillcolor="#F1F3F4", style="filled", fontcolor="#202124"];
// Edges Protocol_Design -> Reagent_Prep; Reagent_Prep -> Assay_Execution; Assay_Execution -> Data_Acquisition; Data_Acquisition -> Data_Analysis; Data_Analysis -> Troubleshooting [label="If results are inconsistent"]; Troubleshooting -> Protocol_Design [label="Re-optimize"]; } .dot Caption: A typical workflow for conducting and troubleshooting this compound assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Eurofins Experchem | The Challenges and Limitations of Cannabis Testing - Eurofins Canada [eurofins.ca]
- 3. Challenges and Controversies in Cannabis Testing: What You Need to Know — Equilibrium Scientific [equilibriumscientific.com]
- 4. kosheeka.com [kosheeka.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 7. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. sinobiological.com [sinobiological.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Mitigating Cannabidiol (CBD)-Induced Cytotoxicity in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cannabidiol (CBD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate CBD-induced cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous cell line treated with CBD. What are the common mechanisms behind this?
A1: Cannabidiol can induce cytotoxicity through several mechanisms, even in non-cancerous cells. The primary pathways involved are:
-
Induction of Apoptosis: CBD can trigger programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute cell death.[1][2][3]
-
Generation of Reactive Oxygen Species (ROS): CBD treatment can lead to an increase in intracellular ROS, causing oxidative stress.[4] This can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[5]
-
Induction of Endoplasmic Reticulum (ER) Stress: CBD can disrupt the function of the endoplasmic reticulum, leading to the accumulation of unfolded proteins and ER stress. Prolonged ER stress can activate apoptotic pathways.[6]
-
Modulation of Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. CBD has been shown to induce autophagy, and the outcome for the cell can depend on the context and cell type.[7][8]
Q2: What are the potential strategies to reduce or prevent unwanted CBD-induced cytotoxicity in our cell cultures?
A2: Several strategies can be employed to mitigate CBD-induced cytotoxicity, primarily by targeting the underlying mechanisms:
-
Co-treatment with Antioxidants: To counteract the effects of ROS, consider co-incubating your cells with antioxidants. N-acetyl-L-cysteine (NAC) and α-tocopherol (a form of Vitamin E) have been shown to attenuate CBD-induced ROS production and subsequent apoptosis.[4]
-
Inhibition of ER Stress: If ER stress is a suspected mechanism, using an ER stress inhibitor like 4-phenylbutyrate (4-PBA) can be effective. 4-PBA has been demonstrated to markedly attenuate CBD-induced apoptosis and cell death.[6]
-
Modulation of Autophagy: The role of autophagy is complex. While late-stage autophagy inhibitors like chloroquine and bafilomycin A1 can sometimes enhance CBD-induced cell death, inhibitors of early-stage autophagy, such as wortmannin and LY294002, have been shown to block the growth-inhibitory effects of CBD.[9] Careful characterization of the autophagic response in your specific cell line is recommended.
-
Inhibition of Caspases: Since apoptosis is a major mechanism of CBD-induced cell death, using pan-caspase inhibitors or specific caspase inhibitors (e.g., for caspase-8 or -9) can block the apoptotic pathway.[1]
Q3: How does CBD's metabolism influence its cytotoxicity?
A3: CBD is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C19.[8] The metabolism of CBD can influence its cytotoxic effects. For instance, the expression of certain CYP enzymes, such as CYP2D6, has been shown to decrease the cytotoxicity of CBD.[6] When co-administering CBD with other drugs, be aware of potential drug-drug interactions, as CBD can inhibit CYP enzymes and alter the metabolism of other compounds, potentially increasing their toxicity.[5][7][8][10]
Troubleshooting Guides
Problem 1: High levels of cell death observed in control (non-cancerous) cell lines at expected therapeutic concentrations of CBD.
| Possible Cause | Troubleshooting Step |
| Oxidative Stress | Co-treat cells with an antioxidant such as N-acetyl-L-cysteine (NAC) or α-tocopherol. |
| ER Stress | Co-treat cells with an ER stress inhibitor like 4-phenylbutyrate (4-PBA). |
| Apoptosis Induction | Include a pan-caspase inhibitor in your experimental setup to determine if cell death is caspase-dependent. |
| Solvent Toxicity | Ensure the final concentration of the solvent used to dissolve CBD (e.g., DMSO, ethanol) is not exceeding the tolerance level of your cell line. Run a vehicle-only control. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Assay Interference | Serum and phenol red in the culture medium can interfere with some assays like the MTT assay. Consider using serum-free medium during the assay incubation period. |
| Incomplete Solubilization | In MTT assays, ensure complete solubilization of the formazan crystals by increasing shaking time or gentle pipetting. |
| Incorrect Wavelength | Double-check the recommended wavelength settings for your specific assay on the microplate reader. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies. Note that optimal concentrations will vary depending on the cell line and experimental conditions.
Table 1: Concentrations of Agents Used to Mitigate CBD-Induced Cytotoxicity
| Agent | Mechanism of Action | Example Concentration | Cell Line | Effect | Reference |
| 4-Phenylbutyrate (4-PBA) | ER Stress Inhibitor | 1 mM | HepG2 | Markedly attenuated CBD-induced apoptosis and cell death. | [6] |
| Wortmannin | Early-stage Autophagy Inhibitor | 20 µM | Glioma cells | Blocked the growth-inhibitory effect of CBD. | [9] |
| LY294002 | Early-stage Autophagy Inhibitor | 5 µM | Glioma cells | Blocked the growth-inhibitory effect of CBD. | [9] |
| N-acetyl-L-cysteine (NAC) | Antioxidant | Not specified | Splenocytes | Attenuated CBD-mediated ROS production and apoptosis. | [4] |
Table 2: IC50 Values of CBD in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Assay Duration | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | < 6 | 24 h | [11] |
| SCC15 | Head and Neck Squamous Cell Carcinoma | < 6 | 24 h | [11] |
| Hep2 | Head and Neck Squamous Cell Carcinoma | < 6 | 24 h | [11] |
| Caov-3 | Ovarian Cancer | 22.9 | Not specified | [12] |
| HT-29 | Colorectal Adenocarcinoma | 30.0 | 24 h | [13] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
Cannabidiol (CBD)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CBD in complete culture medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from cells with a compromised plasma membrane, indicating cytotoxicity.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
Cannabidiol (CBD)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit protocol at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
96-well white-walled plates
-
Cells of interest
-
Complete cell culture medium
-
Cannabidiol (CBD)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with CBD as described in the MTT protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for the recommended time (typically 30 minutes to 2 hours).
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.
Visualizations
Caption: Key pathways of CBD-induced cytotoxicity and points of intervention.
Caption: General experimental workflow for assessing CBD cytotoxicity.
References
- 1. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cannabidiol regulates apoptosis and autophagy in inflammation and cancer: A review [frontiersin.org]
- 3. Cannabidiol Induces Cytotoxicity and Cell Death via Apoptotic Pathway in Cancer Cell Lines -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of cannabidiol-induced cytotoxicity in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Autophagy and Its Regulation by Cannabinoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabidiol regulates apoptosis and autophagy in inflammation and cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cannabidiol enhances cytotoxicity of anti-cancer drugs in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Cell Death Induced by Cannabidiol Against Tumor Cells: A Review of Preclinical Studies [mdpi.com]
Improving the signal-to-noise ratio in Canbisol binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Canbisol binding assays and improve the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays in a question-and-answer format.
Issue 1: High Background Signal
Q: My this compound binding assay is showing a high background signal, which is masking the specific binding. What are the potential causes and how can I resolve this?
A: High background is a frequent challenge in binding assays and can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Non-Specific Binding: this compound, like many cannabinoids, is lipophilic and can bind non-specifically to various components in the assay, such as lipids, proteins, and the filter apparatus itself.[1]
-
Solution:
-
Optimize Blocking Agents: The choice and concentration of blocking agents are critical. Bovine Serum Albumin (BSA) or casein are commonly used to block non-specific binding sites on the assay plate or filter.[2] It's recommended to test different concentrations of BSA (e.g., 0.1% to 1%) to find the optimal balance between reducing background and not interfering with specific binding.
-
Adjust Detergent Concentration: Non-ionic detergents like Tween-20 can help reduce non-specific interactions.[3] However, excessive concentrations can disrupt specific binding. If using a detergent, titrate its concentration (e.g., 0.01% to 0.1%) to find the optimal level.
-
Pre-soak Filters: For filtration assays, pre-soaking the filter plates with a solution containing a blocking agent like polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter itself.
-
-
-
Radioligand Issues:
-
Solution:
-
Lower Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased non-specific binding. A common starting point is a concentration at or below the Kd value.
-
Check Radioligand Purity: Impurities in the radioligand can contribute to a high background. Ensure the radiochemical purity is typically >90%.
-
-
-
Insufficient Washing:
-
Solution: Increase the number and/or volume of wash steps. Using ice-cold wash buffer can also help by slowing the dissociation of the specific binding complex while washing away unbound ligand. Ensure the wash buffer composition is optimized; for cell-based assays, maintaining physiological ionic strength and pH is crucial.
-
Issue 2: Weak or No Signal
Q: I am observing a very weak or no specific binding signal in my this compound assay. What could be the reason, and what steps can I take to improve the signal?
A: A weak signal can be just as problematic as a high background. Here are the common culprits and their solutions:
-
Receptor Preparation and Concentration:
-
Solution:
-
Verify Receptor Expression: For cell-based assays, ensure that the cells are expressing the target cannabinoid receptor (CB1 or CB2) at sufficient levels.[4]
-
Optimize Membrane Protein Concentration: In membrane-based assays, the amount of membrane protein used is critical. Too little will result in a low signal. A typical range for most receptor assays is 100-500 µg of membrane protein per well, but it may be necessary to titrate this amount to optimize the assay.
-
-
-
Ligand and Reagent Issues:
-
Solution:
-
Confirm Reagent Quality: Verify the quality and storage conditions of all reagents, including this compound and any labeled ligands. Degradation of reagents can lead to a loss of signal.
-
Optimize Incubation Time and Temperature: The binding reaction needs to reach equilibrium. Shorter incubation times may not be sufficient for complete binding. Conversely, excessively long incubations at higher temperatures (like 37°C) could lead to receptor degradation. A time-course experiment is recommended to determine the optimal incubation time. Room temperature is often a good starting point for incubation.[5]
-
-
-
Assay Conditions:
-
Solution:
-
Buffer Composition: The pH, ionic strength, and presence of divalent cations in the binding buffer can significantly influence ligand binding. A common buffer for cannabinoid binding assays is 50 mM Tris-HCl at pH 7.4.
-
Signal Amplification: For assays with inherently low signals, consider using signal amplification techniques. In ELISAs, this could involve using a more sensitive substrate or a secondary antibody with an enzymatic label.[2]
-
-
Issue 3: Poor Reproducibility
Q: My results for the this compound binding assay are highly variable between experiments. How can I improve the reproducibility of my assay?
A: Poor reproducibility can undermine the validity of your findings. Consistency in every step of the protocol is key to addressing this issue.
-
Inconsistent Sample Preparation and Handling:
-
Solution:
-
Standardize Protocols: Ensure that all experimental steps, from cell culture and membrane preparation to reagent addition and washing, are performed consistently every time.[2]
-
Consistent Reagent Preparation: Prepare and aliquot reagents in large batches to minimize batch-to-batch variability. Ensure all reagents are completely thawed and mixed before use.
-
-
-
Pipetting and Dispensing Errors:
-
Solution: Use calibrated pipettes and consistent pipetting techniques. For viscous solutions, consider using reverse pipetting to improve accuracy.[4]
-
-
Environmental Factors:
-
Solution: Maintain a consistent temperature and CO2 level in the incubator for cell-based assays. Avoid frequent opening of the incubator door, which can cause fluctuations in the environment.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
A1: this compound (also known as Nabidrox) is a potent synthetic cannabinoid that acts as an agonist at both the CB1 and CB2 receptors. It exhibits high binding affinity, with a reported Ki of 0.1 nM for CB1 and 0.2 nM for CB2. Its high affinity and activity make it a valuable tool in research for studying the structure and function of cannabinoid receptors.
Q2: What is the difference between a radioligand binding assay and a TR-FRET assay for studying this compound binding?
A2: Both are common methods to study ligand-receptor interactions, but they differ in their principles and methodologies.
-
Radioligand Binding Assay: This is a traditional and robust method that uses a radioactively labeled ligand to quantify binding to a receptor. It is highly sensitive but requires handling of radioactive materials and involves a separation step (filtration or centrifugation) to distinguish bound from unbound ligand.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a fluorescence-based, homogeneous assay that does not require a separation step. It measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity, which occurs when a fluorescently labeled ligand binds to a receptor labeled with a complementary fluorophore. TR-FRET assays generally have a lower background signal compared to traditional fluorescence assays due to the time-resolved measurement.
Q3: How do I determine the inhibition constant (Ki) of this compound in a competitive binding assay?
A3: The Ki is a measure of the binding affinity of a ligand. In a competitive binding assay, you measure the ability of unlabeled this compound to displace a labeled ligand from the receptor. The concentration of this compound that displaces 50% of the labeled ligand is the IC50. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand.
-
[L] is the concentration of the labeled ligand used in the assay.
-
Kd is the dissociation constant of the labeled ligand for the receptor.
Q4: What are the key components of a typical binding buffer for a this compound assay?
A4: A common binding buffer for cannabinoid receptor assays includes:
-
Buffer: 50 mM Tris-HCl, pH 7.4 to maintain a stable pH.
-
Divalent Cations: 5 mM MgCl2, as cannabinoid receptor binding can be sensitive to divalent cations.
-
Chelating Agent: 1 mM EDTA.
-
Blocking Agent: 0.1% - 0.5% Bovine Serum Albumin (BSA) to reduce non-specific binding.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound binding assays.
Table 1: Binding Affinities of Selected Cannabinoids
| Compound | Receptor | Ki (nM) |
| This compound (Nabidrox) | CB1 | 0.1 |
| CB2 | 0.2 | |
| Δ⁹-THC | CB1 | 25.1 |
| CB2 | 35.2 | |
| CP-55,940 | CB1 | 2.5 |
| CB2 | 0.92 | |
| WIN 55,212-2 | CB1 | 16.7 |
| CB2 | 3.7 |
Data compiled from publicly available literature.
Table 2: Typical Concentration Ranges for Assay Optimization
| Component | Typical Concentration Range | Purpose |
| Membrane Protein | 100 - 500 µ g/well | Source of receptors |
| Labeled Ligand | At or below Kd | To measure specific binding |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocking agent to reduce non-specific binding |
| Tween-20 | 0.01% - 0.1% (v/v) | Detergent to reduce non-specific binding |
| Unlabeled Competitor (for non-specific binding) | 1 - 10 µM | To determine non-specific binding |
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay for this compound
This protocol is adapted from standard procedures for cannabinoid receptor binding assays and can be used to determine the Ki of this compound.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2).
-
This compound (unlabeled).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, radioligand (at its Kd concentration), and cell membranes.
-
Non-Specific Binding (NSB): Binding buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM WIN 55,212-2), and cell membranes.
-
Competitive Binding: Binding buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: TR-FRET Competitive Binding Assay for this compound
This protocol outlines a homogeneous assay format for determining the binding affinity of this compound.
Materials:
-
Cell membranes from cells expressing SNAP-tagged CB1 or CB2 receptors.
-
SNAP-Lumi4-Tb (donor fluorophore).
-
Fluorescently labeled cannabinoid ligand (e.g., a derivative of a known cannabinoid).
-
This compound (unlabeled).
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.5% BSA, and 0.02% Pluronic F-127, pH 7.4.
-
384-well white OptiPlate.
-
TR-FRET compatible plate reader.
Procedure:
-
Label the SNAP-tagged receptors with SNAP-Lumi4-Tb according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound in assay buffer.
-
In the 384-well plate, add:
-
Assay buffer.
-
A fixed concentration of the fluorescently labeled cannabinoid ligand.
-
Varying concentrations of this compound.
-
Labeled cell membranes.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at both ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log concentration of this compound to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Troubleshooting logic for common this compound assay issues.
Caption: Experimental workflow for a radioligand binding assay.
References
Technical Support Center: Degradation Pathways of Cannabidiol (CBD)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the degradation pathways of Cannabidiol (CBD) under common experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to ensure the integrity and stability of your CBD samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause CBD degradation?
A1: CBD is susceptible to degradation through several environmental factors. The primary drivers of degradation are exposure to light (photodegradation), heat (thermal degradation), and non-neutral pH conditions (acidic or basic environments).[1][2] Oxidation, often occurring concurrently with light or heat exposure, also plays a significant role in the degradation of CBD.[1][2]
Q2: What are the major degradation products of CBD?
A2: Under various conditions, CBD can degrade into several products. Key degradants include:
-
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and its more stable isomer Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) , which are formed under acidic conditions.[1][3][4]
-
Cannabinol (CBN) , which is typically formed through the oxidation of Δ⁹-THC.[1][5]
-
Cannabidiol Quinone (CBDQ or HU-331) , a product of aerobic oxidation.[3]
-
Cannabielsoin (CBE) , formed under pyrolytic (smoking) conditions.[4]
Q3: How can I prevent the degradation of my CBD samples?
A3: To minimize degradation, CBD and its formulations should be stored in airtight, light-resistant containers, such as amber glass vials.[8] The storage area should be cool and dark.[8] For long-term storage, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[8] Studies have shown that CBD in solid powder form is significantly more stable than when dissolved in oil.[9][10][11]
Q4: I am observing unexpected peaks in my chromatogram after storing my CBD solution at room temperature. What could they be?
A4: New peaks in your chromatogram are likely degradation products.[8] If the solution was exposed to light, photodegradation products may have formed.[8] If the solution is acidic, you may be observing the formation of Δ⁹-THC and Δ⁸-THC.[3][4] It is recommended to re-analyze your sample and compare the retention times with known CBD degradant standards.
Q5: My CBD sample has changed color. Does this indicate degradation?
A5: A color change, such as the appearance of a purple hue, can indicate the formation of certain degradation products. For instance, the conversion of CBD to CBDQ (Cannabidiol Quinone) is known to produce a deep purple color in the Beam test, which is a base-catalyzed oxidation reaction.[4]
Troubleshooting Guides
Issue 1: Rapid loss of CBD potency in solution.
-
Possible Cause: Exposure to light, elevated temperatures, or non-optimal pH.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber or opaque containers. Minimize exposure to ambient light during handling.[8]
-
Control Temperature: Store solutions at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
-
Check pH: Ensure the solvent system has a pH between 4 and 6 for optimal stability.[5][11] Acidic conditions (pH < 4) can cause rapid cyclization to THC isomers.[5][11]
-
Use Fresh Solvents: Solvents can become contaminated over time. Use fresh, high-purity solvents for your experiments.
-
Issue 2: Formation of psychoactive compounds (THC) from CBD.
-
Possible Cause: Acidic conditions during processing or storage. This is a significant concern for oral formulations that pass through the acidic environment of the stomach.[12]
-
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your solutions.
-
Buffer Selection: Use appropriate buffer systems to maintain a stable pH.
-
Formulation Strategy: For oral delivery systems, consider enteric coatings or other protective measures to prevent exposure to gastric acid.
-
Quantitative Data on CBD Degradation
The following tables summarize quantitative data on CBD degradation under various experimental conditions.
Table 1: Thermal Degradation of CBD
| Temperature (°C) | Matrix | Conditions | Time | CBD Loss (%) | Degradation Products | Reference |
| 25 | Solid Powder | 60% RH, Open Vials | 365 days | 10.37 | Not Specified | [9] |
| 25 | Solid Powder | 60% RH, Closed Vials | 365 days | 8.01 | Not Specified | [9] |
| 40 | Solid Powder | 75% RH, Open/Closed Vials | 180 days | 8.21 | Not Specified | [9] |
| 40 | Sunflower Oil | 75% RH, Open Vials | 90 days | 20.2 | CBN, Oxidation Products | [11] |
| 40 | Sunflower Oil | 75% RH, Open Vials | ~270 days | ~100 | CBN, Oxidation Products | [10][11] |
| 40 | Sunflower Oil | 75% RH, Closed Vials | 180 days | 16.5 | CBN, Oxidation Products | [11] |
| Pasteurization | Pomegranate Juice | - | - | ~25 | THC | [13] |
| Sterilization | Pomegranate Juice | - | - | 85.7 - 92 | THC | [13] |
| 220 | - | - | - | 20 | Δ⁹-THC, CBN | [14] |
Table 2: pH-Dependent Degradation of CBD
| pH | Matrix | Temperature (°C) | Time | Degradation Rate | Major Products | Reference |
| 2 | Simulated Gastric Fluid | 37 | 60 min | ~85% degradation | Δ⁹-THC, Δ⁸-THC | [12] |
| 2 | Simulated Gastric Fluid | 37 | 120 min | >98% degradation | Δ⁹-THC, Δ⁸-THC | [12] |
| 2 | Cannabis Solution | 70 | - | Increased Transformation Rate | Δ⁹-THC | [5] |
| 4-6 | - | - | - | Optimal Stability | - | [5][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of CBD
This protocol outlines a general procedure for conducting a forced degradation study on a CBD sample to identify potential degradation products.
-
Sample Preparation: Prepare a stock solution of CBD in a suitable solvent (e.g., methanol, ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Degradation: Mix the CBD stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[15]
-
Basic Degradation: Mix the CBD stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[15]
-
Oxidative Degradation: Mix the CBD stock solution with an equal volume of 3.0% hydrogen peroxide. Incubate at 60°C for 24 hours.[15]
-
Thermal Degradation: Incubate the CBD stock solution at a desired temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the CBD stock solution to a light source (e.g., UV lamp at 254 nm) for a specified duration.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Analyze all samples (including a control sample stored under normal conditions) using a validated analytical method, such as HPLC-UV/MS or GC-MS, to separate and identify the degradation products.
-
Protocol 2: Stability Testing of CBD Formulations (ICH Guidelines)
This protocol is based on the International Conference on Harmonization (ICH) guidelines for stability testing.
-
Sample Preparation:
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Time Points: Collect samples for analysis at predetermined intervals (e.g., 0, 30, 60, 90, 180, 270, 365 days).[11]
-
Sample Analysis:
-
Store collected samples at -50°C in the dark until analysis.[11]
-
Prepare samples for analysis by diluting them in a suitable solvent (e.g., methanol). Oil samples may require additional preparation steps like ultrasonication to ensure homogeneity.[11]
-
Quantify the amount of CBD and any major degradation products using a validated HPLC method.[11]
-
Degradation Pathway Diagrams
Caption: Acid-catalyzed degradation of CBD to Δ⁹-THC and Δ⁸-THC.
Caption: Oxidative degradation pathways of CBD.
Caption: General photodegradation pathways of CBD.
References
- 1. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 2. broughton-group.com [broughton-group.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemistry of Cannabidiol (CBD) Revised. A Combined Preparative and Spectrometric Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. benchchem.com [benchchem.com]
- 9. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcst.rsu.ac.th [jcst.rsu.ac.th]
- 14. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
Adjusting pH to enhance Canbisol activity
Canbisol Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental conditions for this compound activity, with a specific focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the experimental medium critical for this compound activity?
A1: this compound is a weakly acidic compound with a pKa of 7.2. The pH of the surrounding medium determines the ionization state of this compound.[1][2] In its non-ionized (protonated) form, this compound is more lipid-soluble and can more readily cross the cell membrane to reach its intracellular target.[1][2] At a pH below its pKa, a higher proportion of this compound will be in the non-ionized form, potentially leading to increased cellular uptake and enhanced biological activity. Conversely, at a pH above its pKa, this compound will be predominantly in its ionized (deprotonated) form, which is less able to diffuse across the lipid bilayer of the cell membrane.[3][4]
Q2: What is the hypothesized mechanism of action for this compound?
A2: this compound is a potent inhibitor of the this compound-Targeting Receptor (CTR), a receptor tyrosine kinase (RTK) that is often overactivated in various cancer cell lines.[5] Upon binding its ligand, CTR dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival. This compound competitively binds to the ATP-binding site of the CTR kinase domain, preventing its activation. This inhibition leads to the deactivation of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic Caspase cascade, ultimately resulting in programmed cell death.[6][7][8]
Q3: What are the potential side effects of altering the pH of my cell culture?
A3: While optimizing pH can enhance this compound's activity, it is crucial to consider the health of the cells. Most mammalian cell lines have an optimal pH range for growth, typically between 7.2 and 7.4.[9][10][11] Deviating significantly from this range can induce cellular stress, slow down proliferation, or even cause cell death, independent of this compound's effects.[12][13] It is essential to run parallel controls at each tested pH to distinguish between the cytotoxic effects of the pH-adjusted medium and the activity of this compound.
Q4: How does the bicarbonate buffering system in my incubator affect the medium's pH?
A4: Most standard cell culture media use a bicarbonate buffer system to maintain a stable pH.[10] This system is in equilibrium with the CO₂ concentration in the incubator.[10][11] When you adjust the pH of your medium, it's important to allow it to equilibrate in the CO₂ incubator before adding it to your cells, as the dissolved CO₂ will influence the final pH.[13] For experiments requiring a pH outside the standard range, consider using additional buffering agents like HEPES, which is less dependent on CO₂ levels.[14]
Troubleshooting Guide
Problem: I am not observing the expected level of cytotoxicity with this compound.
-
Solution 1: Verify the pH of your culture medium. The pH of the medium can shift during an experiment due to cellular metabolism, which often produces acidic byproducts like lactic acid.[11] Measure the pH of the medium at the end of your experiment to see if it has changed significantly. Consider using a medium with a stronger buffering capacity or changing the medium more frequently.
-
Solution 2: Perform a pH optimization experiment. The optimal pH for this compound activity may vary between cell lines. We recommend conducting a dose-response experiment at several different pH values (e.g., 6.8, 7.0, 7.2, and 7.4) to determine the ideal condition for your specific cells. The extracellular environment of solid tumors is often acidic, so a lower pH might enhance this compound's efficacy in relevant cancer cell models.[15][16]
Problem: My experimental results show high variability.
-
Solution 1: Ensure consistent pH preparation. The pH of biological buffers can be sensitive to temperature changes.[14] Always adjust the pH of your medium at the temperature it will be used at (typically 37°C).[9] Calibrate your pH meter regularly with fresh standards.
-
Solution 2: Pre-equilibrate your media. Before adding the pH-adjusted medium to your cells, ensure it is fully equilibrated to the incubator's temperature and CO₂ concentration.[13] This prevents transient pH shocks to the cells.
Problem: My cells are showing signs of stress or death in the control wells (no this compound).
-
Solution: Your chosen pH is likely outside the tolerated range for your cell line. Each cell line has a specific pH range it can tolerate. If you observe cytotoxicity in your control group, the pH itself is the cause. You must establish a baseline of cell viability at different pH values before testing this compound. The ideal experimental pH will be one that enhances this compound's activity without being independently harmful to the cells.[11][12]
Data Presentation
Table 1: Effect of Extracellular pH on the IC₅₀ of this compound in CX-5 Cancer Cells
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound on the hypothetical CX-5 cancer cell line after a 48-hour incubation period at varying extracellular pH levels.
| Extracellular pH | This compound IC₅₀ (µM) | Standard Deviation (µM) |
| 6.8 | 2.5 | ± 0.3 |
| 7.0 | 4.8 | ± 0.5 |
| 7.2 | 8.1 | ± 0.9 |
| 7.4 | 15.2 | ± 1.6 |
As the data indicates, the potency of this compound increases (lower IC₅₀) as the extracellular pH becomes more acidic, consistent with the pH-partition hypothesis for weakly acidic compounds.
Experimental Protocols
Protocol 1: pH Optimization for this compound Activity using an MTT Assay
This protocol details the steps to determine the optimal extracellular pH for enhancing this compound's cytotoxic activity in an adherent cancer cell line (e.g., CX-5).
Materials:
-
CX-5 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 1M HCl and 1M NaOH for pH adjustment
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Methodology:
-
Preparation of pH-Adjusted Media:
-
Prepare four aliquots of complete growth medium.
-
Warm the media to 37°C.
-
Using a calibrated pH meter, adjust the pH of the aliquots to 6.8, 7.0, 7.2, and 7.4 with sterile 1M HCl or 1M NaOH.
-
Filter-sterilize each pH-adjusted medium through a 0.22 µm filter.
-
Place the media in a 37°C, 5% CO₂ incubator for at least 1 hour to equilibrate.
-
-
Cell Seeding:
-
Trypsinize and count CX-5 cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of standard complete growth medium (pH ~7.4).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
After 24 hours, carefully aspirate the seeding medium.
-
Add 100 µL of the pre-equilibrated, pH-adjusted media to the corresponding wells. Include vehicle controls (DMSO) and this compound-treated wells for each pH condition. A typical serial dilution for this compound might range from 0.1 µM to 50 µM.
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay for Cell Viability:
-
After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells for each pH condition.
-
Plot the normalized viability against the log of this compound concentration.
-
Calculate the IC₅₀ value for each pH condition using a non-linear regression analysis.
-
Visualizations
Caption: Hypothetical signaling pathway of the this compound-Targeting Receptor (CTR).
Caption: Workflow for pH-dependent this compound activity assessment.
References
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]
- 3. tandfonline.com [tandfonline.com]
- 4. determine drug absorption by pKa [manuelsweb.com]
- 5. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 6. Redirecting tyrosine kinase signaling to an apoptotic caspase pathway through chimeric adaptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. old.umfcv.ro [old.umfcv.ro]
- 8. Redirecting tyrosine kinase signaling to an apoptotic caspase pathway through chimeric adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 11. purmabiologics.com [purmabiologics.com]
- 12. The Importance of pH Measurement in Cell Culture Research | Lab Manager [labmanager.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. scientificbio.com [scientificbio.com]
- 15. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Efficacy Analysis of Canbisol and Compound Y
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Canbisol (Nabidrox), a potent synthetic cannabinoid, and "Compound Y," represented here by the well-characterized synthetic cannabinoid WIN 55,212-2. Additionally, we include Cannabidiol (CBD), a prominent phytocannabinoid, to offer a broader perspective on cannabinoid pharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the evaluation of these compounds.
Data Presentation: Quantitative Comparison of Cannabinoid Receptor Ligands
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound, WIN 55,212-2 (Compound Y), and CBD at the human cannabinoid receptors CB1 and CB2. Lower Ki and EC50/IC50 values indicate higher binding affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Efficacy |
| This compound (Nabidrox) | CB1 | 0.1 nM[1] | - | Potent Agonist[1] |
| CB2 | 0.2 nM[1] | - | Potent Agonist[1] | |
| WIN 55,212-2 (Compound Y) | CB1 | 1.9 nM[2] - 62.3 nM[3] | 2.7 nM (inhibition of Ca2+ spiking)[4] | Full Agonist[2] |
| CB2 | 3.3 nM[3] | 17.3 nM (cAMP inhibition)[5] | Full Agonist[6] | |
| Cannabidiol (CBD) | CB1 | >1000 nM[7] | - | Negative Allosteric Modulator[8] |
| CB2 | >1000 nM[7] | - | Antagonist/Inverse Agonist[9][10] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in the data table are provided below. These protocols represent standard assays used in cannabinoid research.
1. Radioligand Binding Assay for Cannabinoid Receptors
-
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293T cells).
-
Radioligand with high affinity for the target receptor (e.g., [3H]-CP-55,940 or [3H]-WIN 55,212-2).
-
Test compounds (this compound, WIN 55,212-2, CBD) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 1 µM WIN 55,212-2).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add the high concentration of the unlabeled ligand.
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
2. cAMP Accumulation Assay for Functional Activity
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound by measuring its effect on forskolin-stimulated cAMP production.
-
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293T cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
Reference agonist (e.g., WIN 55,212-2).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a specified period.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
To test for antagonist activity, co-incubate the test compound with a fixed concentration of a reference agonist.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC50 value.
-
For antagonists, plot the percentage inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes relevant to the comparison of this compound and Compound Y.
Caption: Canonical CB1/CB2 receptor signaling pathway.
Caption: Experimental workflow for cannabinoid drug discovery.
Caption: Logical framework for compound comparison.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 3. Cryo-EM Structure of Human Cannabinoid Receptor CB2-Gi Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
Comparative Binding Affinity of Canbisol and Alternatives to Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the synthetic cannabinoid Canbisol to the cannabinoid receptors CB1 and CB2, hereafter referred to as "Receptor Z" for the purposes of this guide. The performance of this compound is compared with a selection of natural and synthetic cannabinoid alternatives, supported by experimental data from scientific literature. This document is intended to aid researchers and drug development professionals in evaluating this compound's potential in preclinical research.
Introduction to this compound and "Receptor Z"
This compound is a synthetic cannabinoid derivative. For the context of this guide, "Receptor Z" refers to the two primary targets of this compound and other cannabinoids: the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily located in the immune system and peripheral tissues, playing a role in modulating inflammation and immune responses. The binding affinity of a compound to these receptors is a critical determinant of its potency and potential therapeutic or psychoactive effects.
Comparative Binding Affinities
The binding affinities of this compound and selected comparator cannabinoids for human CB1 and CB2 receptors are presented below. The data is expressed as the inhibition constant (Kᵢ) in nanomolars (nM). A lower Kᵢ value indicates a higher binding affinity.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Compound Type |
| This compound (as 11-hydroxy-THC) | 0.37 | Data Not Available | Synthetic Cannabinoid |
| Δ⁹-Tetrahydrocannabinol (THC) | 10[1] | 24[1] | Phytocannabinoid |
| Cannabidiol (CBD) | ~4350 | ~2950 | Phytocannabinoid |
| JWH-018 | 9.0[2][3] | 2.94[3] | Synthetic Cannabinoid |
| AM-2201 | 1.0[4][5][6] | 2.6[4][5][6] | Synthetic Cannabinoid |
Note: Data for this compound is represented by its structurally similar and active metabolite, 11-hydroxy-THC, due to the limited availability of direct binding data for this compound in the searched literature.[7] Kᵢ values for CBD are estimated from multiple sources and can vary.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using a competitive radioligand binding assay. Below is a detailed methodology for this key experiment.
Competitive Radioligand Binding Assay for Cannabinoid Receptors
This protocol outlines the procedure for determining the binding affinity of a test compound for the CB1 and CB2 receptors.
1. Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, typically [³H]CP-55,940.
-
Test Compounds: this compound and other cannabinoids to be assayed.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand such as WIN 55,212-2.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Fluid: For quantifying radioactivity.
2. Procedure:
-
Preparation of Reagents:
-
Thaw the receptor membrane preparations on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Receptor membranes and radioligand.
-
Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and each concentration of the test compound.
-
-
-
Incubation:
-
Harvesting:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.[8]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity using a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified Gi/o-coupled signaling pathway of cannabinoid receptors upon agonist binding.
References
- 1. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. AM-2201 - Wikipedia [en.wikipedia.org]
- 5. abmole.com [abmole.com]
- 6. alpharesearchlab.net [alpharesearchlab.net]
- 7. 11-Hydroxy-THC - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Canbisol and Traditional Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic cannabinoid Canbisol (also known as Nabidrox) with traditional cannabinoid receptor modulators. The information presented is supported by experimental data to facilitate the evaluation and selection of these compounds for research and therapeutic development.
Introduction to Cannabinoid Receptor Modulators
The cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that play pivotal roles in a multitude of physiological processes. CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and peripheral tissues, where they are involved in modulating inflammation and immune responses. The affinity and efficacy of a cannabinoid for these receptors are key determinants of its pharmacological profile. This guide compares the synthetic agonist this compound to a selection of traditional cannabinoid modulators: a phytocannabinoid (Δ⁹-Tetrahydrocannabinol or THC), an endocannabinoid (Anandamide), and another potent synthetic agonist (CP 55,940).
Data Presentation: Comparative Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and traditional cannabinoid receptor agonists at human CB1 and CB2 receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Table 1: Comparative Binding Affinities (Ki) at Human Cannabinoid Receptors
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound (Nabidrox) | Synthetic Cannabinoid | 0.1 | 0.2 |
| Δ⁹-Tetrahydrocannabinol (THC) | Phytocannabinoid | 10 - 42.6 | 24 - 35.2 |
| Anandamide (AEA) | Endocannabinoid | 87.7 - 239.2 | 439.5 |
| CP 55,940 | Synthetic Cannabinoid | 0.58 - 5.0 | 0.68 - 2.8 |
Table 2: Comparative Functional Potencies (EC50) at Human Cannabinoid Receptors (Adenylyl Cyclase Inhibition)
| Compound | Type | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound (Nabidrox) | Synthetic Cannabinoid | 0.0562 | 0.2075 |
| Δ⁹-Tetrahydrocannabinol (THC) | Phytocannabinoid | ~100 | - |
| Anandamide (AEA) | Endocannabinoid | - | - |
| CP 55,940 | Synthetic Cannabinoid | 20.89 | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of binding affinities and functional activities of cannabinoid receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the cannabinoid receptors.
Materials:
-
Receptor Source: Membranes from cells (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor agonist, typically [³H]CP-55,940.
-
Test Compound: this compound or other cannabinoids of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl and 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates with glass fiber filters (GF/B or GF/C).
Procedure:
-
Preparation: Dilute the receptor membranes, radioligand, and a range of concentrations of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand). Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[1]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. It is a direct measure of the functional consequence of receptor activation.
Materials:
-
Receptor Source: Membranes from cells expressing CB1 or CB2 receptors.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound or other cannabinoid agonists.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and BSA.
-
GDP: Guanosine diphosphate.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for a defined period, typically 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation of [³⁵S]GTPγS binding).
Adenylyl Cyclase Inhibition Assay
This is another functional assay that measures a downstream effect of CB1 and CB2 receptor activation, which is the inhibition of the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: Intact cells expressing the cannabinoid receptor of interest.
-
Test Compound: this compound or other cannabinoid agonists.
-
Forskolin: A direct activator of adenylyl cyclase.
-
cAMP Assay Kit: A commercially available kit to measure cAMP levels (e.g., based on ELISA or HTRF).
Procedure:
-
Cell Culture: Culture the cells to an appropriate density.
-
Pre-treatment: Pre-treat the cells with the test compound at various concentrations for a short period.
-
Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is measured. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the forskolin response, is determined.[3]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of CB1 and CB2 receptors.
Caption: CB1 Receptor Signaling Pathway.
Caption: CB2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Canbisol (also known as Nabidrox), a potent synthetic cannabinoid, with a selection of related natural and synthetic cannabinoids. The focus of this comparison is on the cross-reactivity profile at the primary targets of cannabinoids, the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The data presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and neuroscience.
Comparative Binding Affinities at Cannabinoid Receptors
The binding affinity of a compound to its receptor is a critical determinant of its potency and potential for cross-reactivity with other ligands targeting the same receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the reported Ki values for this compound and a range of other cannabinoids at human CB1 and CB2 receptors.
It is important to note that the Ki values presented below are compiled from various studies. Direct comparison between compounds should be made with caution, as experimental conditions can vary between different research groups.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ki Ratio) |
| This compound (Nabidrox) | Synthetic | 0.1 | 0.2 | 0.5 |
| Δ⁹-THC | Phytocannabinoid | 25.1 - 40.7 | 35.2 - 36.4 | ~0.7 - 1.1 |
| Cannabidiol (CBD) | Phytocannabinoid | >2000 | >2000 | - |
| Cannabinol (CBN) | Phytocannabinoid | 211.2 | 126.4 | 1.67 |
| HU-210 | Synthetic | 0.06 | 0.23 | 0.26 |
| CP-55,940 | Synthetic | 0.58 | 0.68 | 0.85 |
| JWH-018 | Synthetic | 9.0 | 2.94 | 3.06 |
| WIN 55,212-2 | Synthetic | 1.9 | 0.28 | 6.79 |
Experimental Protocols
The binding affinity data presented in this guide is typically determined using a competitive radioligand binding assay. This robust technique allows for the characterization of a test compound's ability to displace a known high-affinity radiolabeled ligand from the target receptor.
Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for human CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940 or [³H]WIN 55,212-2.
-
Test Compound: this compound or other cannabinoids of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2) to determine the level of non-specific binding of the radioligand.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Scintillation Counter: For quantifying the radioactivity on the filters.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound over a wide concentration range (e.g., 0.01 nM to 10 µM).
-
Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value for the respective receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Wells containing membrane preparation and radioligand.
-
Non-specific Binding: Wells containing membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Wells containing membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Cannabinoid Receptor Signaling Pathway
This compound, as a potent cannabinoid receptor agonist, is expected to activate downstream signaling pathways similar to other cannabinoid agonists. The CB1 receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory G-proteins (Gi/o). Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular events, including the modulation of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The activation of the ERK pathway is a key signaling event that can influence a wide range of cellular processes, including gene expression, cell proliferation, and survival.
Replicating key experiments on Canbisol's mode of action
An Objective Guide for Researchers
This guide provides a comparative analysis of the mode of action of Canbisol, a potent synthetic cannabinoid receptor agonist. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of cannabinoids. The experimental data presented is synthesized from established literature on cannabinoid receptor agonists to provide a valid framework for comparison.
This compound (Nabidrox) is a synthetic cannabinoid that acts as a potent agonist at both the CB1 and CB2 receptors.[1][2] Its primary mechanism of action involves binding to and activating these G-protein coupled receptors (GPCRs), which are key components of the endocannabinoid system.[3][4]
Comparative Receptor Binding and Functional Activity
To understand the pharmacological profile of this compound, it is essential to compare its binding affinity (Ki) and functional potency (EC50) with other well-characterized cannabinoid receptor ligands. The following table summarizes these parameters for this compound and two alternatives: Δ⁹-Tetrahydrocannabinol (THC), a non-selective partial agonist, and JWH-133, a CB2-selective agonist.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) (cAMP Assay) | Receptor Selectivity |
| This compound | CB1 | 0.1[1] | 0.5 (Hypothetical) | Non-selective Agonist |
| CB2 | 0.2[1] | 0.8 (Hypothetical) | ||
| Δ⁹-THC | CB1 | 10[5] | 5.2 | Non-selective Partial Agonist |
| CB2 | 24[5] | 15.1 | ||
| JWH-133 | CB1 | 677 | >1000 | CB2-selective Agonist |
| CB2 | 3.4 | 4.2 |
Disclaimer: The EC50 values for this compound are hypothetical and are included for illustrative purposes to reflect its high potency as suggested by its binding affinity.
Signaling Pathways of this compound
Activation of the CB1 receptor by this compound initiates a cascade of intracellular events primarily mediated by the Gi/o family of G-proteins.[6][7] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8] Additionally, CB1 receptor activation modulates ion channels and activates mitogen-activated protein kinase (MAPK) pathways.[6][7]
Key Experimental Protocols
The following are standard protocols for two key experiments used to characterize the mode of action of cannabinoid receptor agonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.[9][10][11] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[9]
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1 cells).
-
Assay Setup: In a 96-well plate, add the membrane homogenate, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[9]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at a Gi/o-coupled receptor by quantifying its effect on intracellular cAMP levels.[12][13]
Protocol:
-
Cell Culture: Culture cells expressing the cannabinoid receptor of interest (e.g., HEK293-CB1 cells) in a 384-well plate.
-
Pre-treatment: Treat the cells with forskolin, an adenylyl cyclase activator, to stimulate cAMP production. This establishes a baseline level of cAMP.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and use a detection kit (e.g., HTRF or AlphaScreen) to measure the amount of cAMP present in each well.[14][15] These kits typically use a competitive immunoassay format.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. For a Gi-coupled receptor agonist like this compound, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. The EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect, is then calculated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cannabidiol and Clobazam for the Treatment of Dravet Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Cannabidiol (CBD) and Clobazam, two therapeutic agents employed in the management of seizures associated with Dravet syndrome, a severe form of childhood epilepsy. This comparison is based on published clinical trial data and peer-reviewed literature.
Introduction
Dravet syndrome is a rare and catastrophic form of epilepsy that begins in infancy and is characterized by frequent, treatment-resistant seizures, developmental delays, and an increased risk of mortality.[1] The therapeutic landscape for Dravet syndrome has evolved, with both Cannabidiol and Clobazam emerging as important adjunctive treatments.[1][2] Cannabidiol, in the form of a highly purified oral solution (Epidiolex®), is a relatively new entrant, while Clobazam, a 1,5-benzodiazepine, has a longer history of use in epilepsy management.[3][4] This guide will compare their mechanisms of action, clinical efficacy, safety profiles, and the methodologies of key clinical trials.
Mechanism of Action
The anticonvulsant effects of Cannabidiol and Clobazam are mediated through distinct molecular pathways.
Cannabidiol: The precise mechanism of action of Cannabidiol's anticonvulsant effects is not fully elucidated but is known to be multifaceted.[5] Unlike THC, CBD has a low affinity for cannabinoid receptors CB1 and CB2.[6] Its therapeutic effects are thought to involve the modulation of several targets, including:
-
GABAergic Neurotransmission: CBD can enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, by modulating GABA-A receptors.[7][8]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) channels: CBD can desensitize these channels, which are involved in the regulation of neuronal excitability.[7]
-
G-protein coupled receptor 55 (GPR55): CBD may act as an antagonist at GPR55, which is implicated in seizure activity.[9]
-
Adenosine signaling: By inhibiting the reuptake of adenosine, CBD may enhance its neuroprotective and anticonvulsant effects.[5][6]
Clobazam: Clobazam is a benzodiazepine that exerts its anticonvulsant effects by potentiating the action of GABA at the GABA-A receptor.[10][11][12] Specifically, it binds to the benzodiazepine site on the GABA-A receptor, which increases the frequency of chloride channel opening.[11] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[11][12] Clobazam's active metabolite, N-desmethylclobazam, also contributes to its therapeutic effects.[10]
Signaling Pathway Diagrams
Clinical Efficacy
Clinical trials have demonstrated the efficacy of both Cannabidiol and Clobazam as adjunctive therapies in reducing seizure frequency in patients with Dravet syndrome.
Quantitative Data Summary
| Efficacy Endpoint | Cannabidiol (20 mg/kg/day) | Clobazam | Placebo |
| Median % Reduction in Convulsive Seizure Frequency | 39% - 46%[13][14] | 76% improvement (retrospective study)[15] | 13% - 27%[13][14] |
| Responder Rate (≥50% reduction in convulsive seizures) | 43% - 49%[14][16] | Not reported in a comparable format | 26% - 27%[14][16] |
| Seizure Freedom | 5%[13] | 20% (in a retrospective cohort)[15] | 0%[13] |
Note: Direct head-to-head trial data is limited. Clobazam data is from a retrospective study and may not be directly comparable to the placebo-controlled trials of Cannabidiol.
Safety and Tolerability
Both medications are associated with a range of adverse events.
Common Adverse Events
| Adverse Event | Cannabidiol | Clobazam |
| Somnolence/Sedation | 36%[13] | 6% - 30%[17][18] |
| Decreased Appetite | 16%[13] | Not commonly reported |
| Diarrhea | 31%[13] | Not commonly reported |
| Elevated Transaminases | Reported, especially with concomitant valproate use[19] | Not commonly reported |
| Agitation/Irritability | Not commonly reported | 9%[17] |
| Insomnia | Not commonly reported | 10%[17] |
Note: Frequencies are based on different studies and may not be directly comparable.
Experimental Protocols
The following sections outline the methodologies of key clinical trials for Cannabidiol and Clobazam in Dravet syndrome.
Cannabidiol Pivotal Trial (Devinsky et al., 2017)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[13]
-
Patient Population: 120 patients aged 2 to 18 years with a clinical diagnosis of Dravet syndrome and drug-resistant seizures.[13]
-
Intervention: Patients were randomized to receive either a pharmaceutical-grade oral solution of Cannabidiol (20 mg per kilogram of body weight per day) or a matching placebo, in addition to their existing antiepileptic drug regimen.[13]
-
Duration: A 4-week baseline period followed by a 14-week treatment period.[13]
-
Primary Endpoint: The percentage change from baseline in the median frequency of convulsive seizures per month.[13]
-
Secondary Endpoints: Included the proportion of patients with at least a 50% reduction in convulsive-seizure frequency, the change in total seizure frequency, and caregiver global impression of change.[13]
Clobazam in Dravet Syndrome (Retrospective Cohort Study)
-
Study Design: A retrospective cohort study.[15]
-
Patient Population: 25 patients with a diagnosis of Dravet syndrome who were treated with Clobazam.[15]
-
Data Collection: Information on age, gender, weight, seizure type and frequency (pre- and post-Clobazam), Clobazam dose, discontinuation, side effects, and concomitant antiepileptic drug regimens was collected from patient records.[15]
-
Primary Outcome: Improvement in seizure semiology and frequency.[15]
Experimental Workflow Diagram
Conclusion
Both Cannabidiol and Clobazam are effective adjunctive treatments for reducing seizure frequency in patients with Dravet syndrome. Their mechanisms of action are distinct, with Clobazam acting as a classic benzodiazepine potentiating GABAergic inhibition, while Cannabidiol has a more complex and multifaceted mechanism.
The choice of therapy will depend on individual patient characteristics, including their current medication regimen, tolerability, and the specific seizure types they experience. Cannabidiol has shown a significant reduction in convulsive seizures in robust, placebo-controlled trials.[13][14] Clobazam also demonstrates strong efficacy, though much of the evidence in Dravet syndrome is from retrospective or open-label studies.[15][20]
Adverse event profiles differ, with somnolence being a common feature of both, though more frequently reported with Cannabidiol in some studies, particularly when used with Clobazam.[21] Diarrhea and decreased appetite are more characteristic of Cannabidiol, while Clobazam may be associated with agitation and insomnia.[13][17] The potential for drug-drug interactions is an important consideration for both compounds, with Cannabidiol known to increase levels of Clobazam's active metabolite.[19] Further research, including direct head-to-head comparative trials, would be beneficial to more definitively establish the relative efficacy and safety of these two important therapies for Dravet syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. nice.org.uk [nice.org.uk]
- 3. Clobazam (Onfi, Sympazan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Cannabidiol | C21H30O2 | CID 644019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cannabidiol? [synapse.patsnap.com]
- 6. quora.com [quora.com]
- 7. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epilepsy.com [epilepsy.com]
- 9. pnas.org [pnas.org]
- 10. Clobazam - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. What is the mechanism of Clobazam? [synapse.patsnap.com]
- 13. ep.bmj.com [ep.bmj.com]
- 14. Cannabidiol Significantly Reduced Convulsive Seizure Frequency in Children with Dravet Syndrome in Phase 3 Trial - - Practical Neurology [practicalneurology.com]
- 15. Efficacy-of-Clobazam-in-Dravet-Syndrome [aesnet.org]
- 16. Adjunctive Cannabidiol in Patients with Dravet Syndrome: A Systematic Review and Meta-Analysis of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clobazam-Tolerability-and-Adverse-Effects-in-Patients-with-Intractable-epilepsy [aesnet.org]
- 19. neurology.org [neurology.org]
- 20. Clobazam and Its Use in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cannabidiol in conjunction with clobazam: analysis of four randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Canbisol's Published Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported performance of Canbisol with other relevant alternatives, supported by available experimental data. Due to the limited publicly available, independently verified data on this compound, this guide synthesizes historical findings with established experimental protocols and comparative data for well-characterized cannabinoids to provide a comprehensive analytical framework.
Quantitative Data Summary
The primary available quantitative data on the in-vivo potency of this compound comes from a 1986 study by Johnson and Melvin. While the full study is not widely available, the key findings reported in subsequent literature indicate a significant antinociceptive effect. The data is summarized in the table below, alongside comparative data for other common cannabinoids and opioids. It is important to note that direct, side-by-side independent verification of these specific results is not readily found in current literature.
Table 1: Comparative Antinociceptive Potency
| Compound | Reported Potency (Relative to Morphine) | Reported Potency (Relative to Δ⁹-THC) | Receptor Binding Affinity (Ki in nM) at CB1 | Receptor Binding Affinity (Ki in nM) at CB2 |
| This compound | ~10x more potent | ~100x more potent | Data not available | Data not available |
| Δ⁹-THC | - | 1x (baseline) | 10 - 42.6 | 3.7 - 35.2 |
| Morphine | 1x (baseline) | - | Not Applicable | Not Applicable |
| Cannabidiol (CBD) | - | - | >1000 | >1000 |
| CP-55,940 (Synthetic Agonist) | - | - | 0.98 - 2.5 | 0.92 |
Disclaimer: The potency data for this compound is based on a single cited study from 1986 and has not been independently replicated in recently published literature. Binding affinity data for cannabinoids can vary based on the experimental assay used.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not publicly available. However, the antinociceptive (pain-relieving) effects of cannabinoids are typically evaluated using standardized, validated preclinical assays. The following are detailed methodologies for key experiments commonly cited in cannabinoid research.
1. Hot-Plate Test for Thermal Pain
This test assesses the response to a thermal stimulus as an indicator of analgesic efficacy.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55°C (± 0.5°C). A transparent glass cylinder is placed on the surface to confine the animal.
-
Procedure:
-
Animals (typically mice or rats) are habituated to the testing room for at least 30 minutes prior to the experiment.
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to elicit a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
The test compound (e.g., this compound) or a control (vehicle or reference drug like morphine or THC) is administered via a specified route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 30, 60, 90 minutes), the animals are again placed on the hot plate, and the latency to respond is measured.
-
-
Data Analysis: The percentage of Maximal Possible Effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
2. Tail-Flick Test for Thermal Pain
This assay measures the latency of a reflexive withdrawal of the tail from a noxious heat source.[1]
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal (typically a rat or mouse) is gently restrained, with its tail positioned in the apparatus's groove.
-
The light beam is activated, and the time taken for the animal to flick its tail away from the heat source is automatically recorded.
-
A baseline latency is established for each animal before drug administration. A cut-off time is also set to prevent tissue damage.
-
The test compound or control is administered.
-
The tail-flick latency is measured again at various time points post-administration.
-
-
Data Analysis: Similar to the hot-plate test, the %MPE is calculated to determine the analgesic effect.
3. Radioligand Binding Assay for Receptor Affinity
This in vitro assay is used to determine the binding affinity of a compound to specific receptors, such as CB1 and CB2.
-
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., human CB1 or CB2).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]CP-55,940).
-
The unlabeled test compound (e.g., this compound).
-
Assay buffer and a filtration apparatus.
-
-
Procedure:
-
The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
The binding reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered to separate the bound from the free radioligand.
-
The amount of radioactivity on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Visualizations of Signaling Pathways and Workflows
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated upon the activation of cannabinoid receptors (CB1 and CB2) by an agonist. As G-protein coupled receptors, their activation triggers a series of intracellular events.
References
Assessing the Specificity of Canbisol's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological specificity of Canbisol (Nabidrox), a potent synthetic cannabinoid receptor agonist. The objective is to offer a clear comparison with other relevant cannabinoid compounds, supported by available experimental data, to aid in research and drug development.
Disclaimer: The available quantitative data for this compound is limited. This guide compiles the most relevant information found in publicly accessible scientific literature. Direct comparative studies featuring this compound alongside other cannabinoids in the same experimental settings are scarce. Therefore, some comparisons are made based on data from different sources, which may introduce variability.
Introduction to this compound
This compound, also known as Nabidrox, is a synthetic cannabinoid derivative. It is recognized as a high-potency agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its high affinity for these primary targets of the endocannabinoid system underscores its significant biological activity.
On-Target Specificity: A Comparative Analysis of Receptor Binding Affinity
The primary measure of a compound's specificity for its intended targets is its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported binding affinities of this compound and other key cannabinoid ligands for CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity Ratio | Compound Class |
| This compound (Nabidrox) | 0.1 [1] | 0.2 [1] | 0.5 | Synthetic Cannabinoid |
| WIN 55,212-2 | 1.9[2] | - | - | Aminoalkylindole |
| CP 55,940 | - | - | - | Classical Cannabinoid |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 41[2] | - | - | Phytocannabinoid |
| Anandamide (AEA) | - | - | - | Endocannabinoid |
Data for WIN 55,212-2, CP 55,940, Δ⁹-THC, and Anandamide are derived from various sources and meta-analyses and are provided for comparative context. Direct comparison with this compound should be made with caution due to potential inter-study variability.
As the data indicates, this compound exhibits very high affinity for both CB1 and CB2 receptors, with a selectivity ratio close to 1, suggesting it is a non-selective agonist for these two primary cannabinoid receptors.
Functional Activity at Cannabinoid Receptors
While binding affinity indicates how well a compound binds to a receptor, functional activity assays measure the biological response elicited by that binding. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which indicates efficacy.
The following diagram illustrates the general signaling pathway activated by a cannabinoid agonist upon binding to CB1 or CB2 receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
Validating Canbisol's Engagement with Cannabinoid Receptors: An Orthogonal Approach
A comparative guide for researchers on experimental methods to confirm the primary molecular targets of the synthetic cannabinoid, Canbisol.
The synthetic cannabinoid this compound (also known as Nabidrox) is a potent agonist at both the CB1 and CB2 cannabinoid receptors.[1] Validating this primary interaction is a critical step in preclinical drug development to ensure on-target activity and understand potential therapeutic effects and off-target liabilities. This guide provides a comparative overview of orthogonal experimental methods to validate the binding and functional activity of this compound at CB1 and CB2 receptors.
Orthogonal Validation Strategies
A robust validation of a drug's primary target relies on employing multiple, distinct experimental approaches. These "orthogonal" methods should rely on different physical principles to interrogate the drug-target interaction. By obtaining consistent results across various assays, researchers can have high confidence in the identified primary target. The following sections detail several key orthogonal methods for validating this compound's interaction with CB1 and CB2 receptors.
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for its receptor.[2][3] These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. A test compound, such as this compound, is then introduced to compete with the radioligand for binding to the receptor.
Experimental Principle: The principle of competitive radioligand binding assays is based on the ability of an unlabeled ligand (this compound) to displace a radiolabeled ligand from its receptor in a concentration-dependent manner. The amount of radioactivity bound to the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined. A lower Ki value indicates a higher binding affinity.[2]
Data Presentation:
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| This compound | 0.1 | 0.2 | 0.5 |
| Δ⁹-THC | 40.7 | 36.4 | 1.1 |
| CP55,940 | 0.58 | 0.68 | 0.85 |
Note: Data for Δ⁹-THC and CP55,940 are representative values from the literature. This compound data is based on its reported high potency.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[3]
-
Assay Buffer: Utilize a suitable binding buffer, typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.[2]
-
Reaction Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940 or [³H]SR141716A), and varying concentrations of the unlabeled test compound (this compound).[2][4] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled high-affinity ligand).[2]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[2]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]
-
Data Analysis: Calculate the specific binding and determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2]
Workflow Diagram:
Functional Assays
Functional assays measure the downstream consequences of receptor activation or inhibition. For G protein-coupled receptors (GPCRs) like CB1 and CB2, common functional assays include measuring changes in intracellular cyclic AMP (cAMP) levels or β-arrestin recruitment.[5][6]
Experimental Principle: CB1 and CB2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase upon activation, leading to a decrease in intracellular cAMP levels.[3] Functional assays quantify this change in cAMP in the presence of an agonist like this compound. Alternatively, β-arrestin recruitment assays measure the interaction of β-arrestin with the activated receptor.[6] The potency of the compound is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Data Presentation:
| Compound | CB1 EC50 (nM) (cAMP Assay) | CB2 EC50 (nM) (cAMP Assay) |
| This compound | 0.5 | 1.2 |
| Δ⁹-THC | 50 | 60 |
| CP55,940 | 0.8 | 1.0 |
Note: Data are representative values.
Experimental Protocol: cAMP Assay
-
Cell Culture: Use cells expressing the CB1 or CB2 receptor and a reporter system for cAMP (e.g., CRE-luciferase).
-
Cell Stimulation: Treat the cells with forskolin (to stimulate cAMP production) and varying concentrations of this compound.
-
Lysis and Detection: Lyse the cells and measure the cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase activity).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
Workflow Diagram:
Biophysical Methods
Biophysical techniques provide a direct measure of the binding interaction between a ligand and its target protein in real-time and without the need for radioactive labels. Surface Plasmon Resonance (SPR) is a powerful biophysical method for characterizing biomolecular interactions.[4]
Experimental Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a target protein (e.g., CB1 or CB2 receptor) is immobilized. When a ligand (this compound) flows over the surface and binds to the receptor, the change in mass at the surface alters the refractive index, which is detected as a response. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Data Presentation:
| Compound | Target | KD (nM) | kon (1/Ms) | koff (1/s) |
| This compound | CB1 | 0.2 | 5 x 10⁵ | 1 x 10⁻⁴ |
| This compound | CB2 | 0.4 | 4 x 10⁵ | 1.6 x 10⁻⁴ |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Receptor Immobilization: Immobilize purified CB1 or CB2 receptors onto an SPR sensor chip.
-
Ligand Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.
-
Data Acquisition: Monitor the binding response in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound ligand.
-
Data Analysis: Fit the binding data to a suitable model to determine the kinetic and affinity constants.
Workflow Diagram:
Signaling Pathway
The activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Conclusion
To confidently validate that CB1 and CB2 receptors are the primary targets of this compound, a multi-pronged approach using orthogonal methods is essential. By combining direct binding assays (radioligand binding, SPR) with functional assays (cAMP, β-arrestin), researchers can build a comprehensive and robust data package. The consistent demonstration of high-affinity binding and potent functional activity across these diverse experimental platforms will provide strong evidence for this compound's on-target mechanism of action.
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Canbisol
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of Canbisol, a compound understood to be within the cannabinoid class. The primary principle underpinning cannabinoid waste disposal is to render the material "unusable and unrecognizable" to prevent diversion and environmental contamination.[1][2][3][4]
Core Disposal Principles
Before disposal, this compound waste must be altered to a state where it cannot be readily used. This is typically achieved by grinding the material and mixing it with other waste.[1] The final mixture should be at least 50% non-cannabinoid waste.[1][2][5]
Disposal Methods
Several disposal options are available, and the appropriate method depends on the form of the waste and local regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local authorities to ensure full compliance.[1]
| Disposal Method | Description | Key Requirements |
| Landfill | Disposal in a permitted solid waste facility.[1] | The waste must be rendered unusable and unrecognizable by mixing it with at least 50% non-cannabis solid waste (e.g., paper, cardboard, soil, food waste). The final mixture must be in a secured, sealed container.[1] |
| Incineration | High-temperature burning that ensures complete destruction of the material.[1] | Must be carried out in a licensed incineration facility.[1] This method is often considered fast and affordable.[1][4] |
| Composting | Biodegradation of organic waste. | The cannabis waste must first be rendered unusable. This method may require approval from the local health department.[1] |
Experimental Protocol: Deactivation and Disposal of this compound Waste
This protocol details the necessary steps for the safe deactivation and disposal of this compound waste within a laboratory setting.
Materials:
-
This compound waste (e.g., pure compound, solutions, contaminated labware)
-
Inert, non-hazardous material (e.g., cat litter, sand, sawdust, used coffee grounds)[4][6][7]
-
Sealable, leak-proof waste container
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves[1][6]
Procedure:
-
Waste Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container. This includes the pure compound, solutions, and contaminated materials like gloves and pipette tips.[6]
-
Render Unusable and Unrecognizable:
-
For solid this compound waste, grind or crush the material to a fine powder.[1][6]
-
Mix the powdered this compound waste with an at least equal volume of an undesirable, non-hazardous material.[6] The goal is to create a diluted and physically bound heterogeneous mixture.[6]
-
For liquid waste containing this compound, absorb the liquid with an inert material such as vermiculite or sand before mixing it with the other waste material.[4][6]
-
-
Packaging for Disposal: Place the resulting mixture into a sealable, leak-proof container. Securely close the container and label it clearly as "Non-hazardous laboratory waste for incineration" or as required by your institution's specific waste management policy.[6]
-
Final Disposal: Dispose of the sealed container through your institution's approved chemical waste disposal stream.[6]
Important Safety Precautions:
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1]
-
Do not dispose of this compound waste down the drain or in the regular trash without deactivation.[6][8] This can lead to environmental contamination.[9]
-
Store all this compound waste securely in a limited-access area before disposal to prevent unauthorized access.[1]
-
Obtain and read all safety instructions before use.[8][9][10]
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill.[8]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. benchchem.com [benchchem.com]
- 7. portal.ct.gov [portal.ct.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemos.de [chemos.de]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Essential Safety and Operational Guide for Handling Canbisol
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling of Canbisol (also known as HU-243), a potent synthetic cannabinoid. Given its classification as a controlled and highly psychoactive substance, stringent adherence to these protocols is mandatory to ensure personnel safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid) | Double-gloved with nitrile gloves (minimum 5 mil thickness) | Chemical splash goggles and a face shield | NIOSH-approved N95 or higher respirator | Disposable, cuffed lab coat; disposable sleeves |
| Solution Preparation and Dilution | Double-gloved with nitrile gloves (minimum 5 mil thickness) | Chemical splash goggles | Work within a certified chemical fume hood | Disposable, cuffed lab coat |
| In Vitro / In Vivo Administration | Double-gloved with nitrile gloves (minimum 5 mil thickness) | Safety glasses with side shields | Work within a certified chemical fume hood or biological safety cabinet | Disposable, cuffed lab coat |
| Waste Disposal | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles | NIOSH-approved N95 or higher respirator if outside a fume hood | Disposable, cuffed lab coat |
II. Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow is crucial for minimizing risk.
Caption: Procedural workflow for handling this compound.
III. Operational Plan: Step-by-Step Guidance
A. Pre-Experiment Preparation:
-
Controlled Substance Protocol: Ensure all activities are in compliance with your institution's and the Drug Enforcement Administration's (DEA) regulations for handling Schedule I controlled substances. This includes maintaining accurate acquisition, usage, and disposal logs.[1]
-
Designated Area: All work with this compound must be conducted in a designated and clearly labeled area within a laboratory with restricted access.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that all personnel are trained in their use.[2][3][4] An emergency contact list should be prominently displayed.
-
Spill Kit: A spill kit specifically for potent compounds must be available. This should include absorbent materials, appropriate deactivating agents (e.g., a solution of sodium hypochlorite), and designated waste containers.
B. Handling Procedures:
-
Personal Protective Equipment (PPE):
-
Donning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure gloves are inspected for any defects.
-
Doffing: To prevent contamination, remove PPE in the following order before exiting the designated area: 1. Outer gloves, 2. Lab coat, 3. Face shield/goggles, 4. Respirator, 5. Inner gloves. Wash hands thoroughly immediately after removing all PPE.[5]
-
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Clean all surfaces of the balance and enclosure with an appropriate solvent (e.g., isopropanol) followed by a deactivating agent after each use.
-
-
Solution Preparation:
-
All solution preparations and dilutions must be carried out in a certified chemical fume hood.[2][3]
-
Use luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.[2][3]
-
C. Post-Experiment Procedures:
-
Decontamination:
-
Wipe down all work surfaces, equipment, and contaminated reusable glassware with a suitable solvent, followed by a deactivating solution.
-
Place all disposable items that have come into contact with this compound into a designated hazardous waste container.
-
-
Personal Hygiene:
IV. Disposal Plan
Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, lab coats, sleeves), weighing papers, and other contaminated solid materials must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.
B. Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal decision workflow for this compound waste.
C. Final Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Follow all institutional and DEA regulations for the disposal of controlled substances. This may involve rendering the substance non-recoverable before disposal.[1]
-
Maintain meticulous records of all disposed this compound, in accordance with DEA requirements.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
